N-Ethylbuphedrone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPVRDHGUWFXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605441 | |
| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-28-9 | |
| Record name | 2-(Ethylamino)-1-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbuphedrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLBUPHEDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6VC063Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of N-Ethylbuphedrone (NEB): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Ethylbuphedrone (NEB), also known as 2-(ethylamino)-1-phenylbutan-1-one, is a synthetic cathinone (B1664624) and a potent central nervous system stimulant.[1][2] As a member of the new psychoactive substances (NPS) class, NEB has garnered significant interest within the scientific and forensic communities.[1][3] This document provides a comprehensive technical overview of the pharmacological profile of NEB, detailing its mechanism of action, pharmacokinetics, and toxicological data derived from in vitro and in vivo studies. The primary mechanism of NEB is the potent and selective inhibition of the human dopamine (B1211576) transporter (DAT), which correlates with a high potential for abuse.[1][4] Structure-activity relationship (SAR) studies reveal that the length of the α-carbon side chain is a critical determinant of its potency.[1][4] This guide synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development.
Pharmacodynamics
Mechanism of Action
This compound's primary pharmacological action is as a monoamine transporter inhibitor.[3] It functions by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.[5] Extensive in vitro research has demonstrated that NEB is a potent and highly selective inhibitor of the human dopamine transporter (hDAT).[1][3][4] Its activity at the human serotonin (B10506) transporter (hSERT) is significantly lower, resulting in a high DAT/SERT selectivity ratio.[1][3] This pharmacological profile is consistent with other psychostimulants known for their high abuse potential.[1][6] While specific data on NEB's affinity for the norepinephrine (B1679862) transporter (NET) is limited, related synthetic cathinones typically exhibit potent NET inhibition, often comparable to their DAT inhibition.[4][7]
References
- 1. This compound (NEB) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (hydrochloride) | Benchchem [benchchem.com]
- 4. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylbuphedrone (NEB): A Technical Guide to its Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylbuphedrone (NEB) is a synthetic cathinone (B1664624) that has emerged as a psychoactive substance of interest.[1][2] Its primary mechanism of action in the brain involves the potent and selective inhibition of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine concentrations.[1][3] This technical guide provides an in-depth overview of the molecular pharmacology of NEB, focusing on its interaction with monoamine transporters. It includes a summary of quantitative data, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name 2-(ethylamino)-1-phenylbutan-1-one, is a β-keto amphetamine derivative structurally related to the naturally occurring psychoactive alkaloid cathinone.[3] As a member of the synthetic cathinone class, NEB's pharmacological effects are primarily attributed to its interaction with the monoamine transporter system, which is responsible for the reuptake of dopamine, norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. Understanding the precise mechanism of action of NEB at these transporters is crucial for elucidating its psychoactive properties, abuse potential, and potential therapeutic applications.
Molecular Mechanism of Action
The primary molecular targets of this compound in the brain are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). NEB acts as a potent reuptake inhibitor at these sites, with a pronounced selectivity for the dopamine transporter.
Dopamine Transporter (DAT) Inhibition
In vitro studies have consistently demonstrated that NEB is a potent inhibitor of the human dopamine transporter (hDAT).[1][3] By blocking DAT, NEB prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, which subsequently enhances dopaminergic neurotransmission. The increased availability of dopamine in key brain regions, such as the nucleus accumbens, is believed to mediate the psychostimulant and rewarding effects of the substance.[1]
Norepinephrine Transporter (NET) Inhibition
This compound also acts as an inhibitor of the norepinephrine transporter (NET), although it is generally less potent at NET compared to DAT.[3] Inhibition of NET leads to an increase in extracellular norepinephrine levels, which can contribute to the stimulant effects of the drug, such as increased arousal, alertness, and cardiovascular effects.
Serotonin Transporter (SERT) Inhibition
Compared to its potent activity at DAT and NET, NEB exhibits significantly lower affinity for the serotonin transporter (SERT).[1][3] This high selectivity for DAT over SERT is a key feature of NEB's pharmacological profile and distinguishes it from other psychoactive substances that have more balanced effects on all three monoamine systems.[1] The weak interaction with SERT suggests that serotonergic effects are not a primary component of NEB's mechanism of action at typical doses.
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro data for this compound's activity at the human dopamine and serotonin transporters.
| Compound | Transporter | Assay Type | Value Type | Value (µM) | Selectivity (DAT/SERT) | Reference |
| This compound (NEB) | hDAT | Uptake Inhibition | IC50 | 0.305 | >27.9 | [1][3] |
| This compound (NEB) | hSERT | Uptake Inhibition | IC50 | >10 | - | [4] |
| This compound (NEB) | hDAT | Radioligand Binding | Kᵢ | 0.198 | - | [1] |
| This compound (NEB) | hSERT | Radioligand Binding | Kᵢ | 90.07 | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action at the Dopaminergic Synapse
Caption: Mechanism of this compound (NEB) at the dopaminergic synapse.
Experimental Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay
Caption: Workflow for monoamine transporter uptake inhibition assay.
Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the human dopamine, norepinephrine, and serotonin transporters expressed in human embryonic kidney (HEK) 293 cells.
5.1.1. Materials
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
96-well cell culture plates
-
This compound (NEB) stock solution
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Selective uptake inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
5.1.2. Procedure
-
Cell Culture and Plating: Culture HEK 293 cells expressing the transporter of interest under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of NEB or a known inhibitor (for non-specific uptake determination) for a defined period (e.g., 20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a concentration close to its Km value.
-
Incubation: Incubate the plates for a short, defined period (e.g., 10 minutes) at 37°C to ensure measurement of initial uptake rates.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer. Alternatively, use a cell harvester to rapidly filter the cell suspension through glass fiber filters, followed by washing.
-
Quantification: Lyse the cells (if not using filtration) and measure the radioactivity in the cell lysate or on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the NEB concentration and fit the data using a non-linear regression model to determine the IC50 value.
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the monoamine transporters.
5.2.1. Materials
-
Cell membranes prepared from HEK 293 cells expressing hDAT, hNET, or hSERT
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
This compound (NEB) stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding defining drugs (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
5.2.2. Procedure
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd value, and varying concentrations of NEB. To determine non-specific binding, a separate set of wells will contain a high concentration of a known competitor instead of NEB.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NEB concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound's primary mechanism of action in the brain is the potent and selective inhibition of the dopamine transporter. Its weaker activity at the norepinephrine transporter and significantly lower affinity for the serotonin transporter define its pharmacological profile as a dopamine-preferring reuptake inhibitor. This profile is consistent with its observed psychostimulant effects. The provided experimental protocols offer a framework for the in vitro characterization of NEB and related compounds, which is essential for a comprehensive understanding of their neuropharmacology and for the development of potential therapeutic interventions or strategies to mitigate their abuse liability. Further research, particularly in vivo studies, is necessary to fully elucidate the complex neurochemical and behavioral effects of this compound.
References
- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (NEB) [benchchem.com]
- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of N-Ethylbhedrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The in vitro metabolism of N-Ethylbuphedrone (NEB) is not extensively documented in publicly available scientific literature. This guide synthesizes information from studies on structurally analogous synthetic cathinones, such as buphedrone (B1655700) and N-ethylhexedrone, to project the probable metabolic fate of NEB and provide a framework for its investigation. The quantitative data presented is illustrative and intended to exemplify data presentation for such studies.
Introduction
This compound (NEB) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). Understanding its metabolism is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing analytical methods for its detection in biological samples. In vitro models, particularly human liver microsomes (HLMs), are instrumental in elucidating the primary metabolic pathways of xenobiotics. This guide outlines the anticipated in vitro metabolism of NEB, provides a detailed experimental protocol for its study using HLMs, and presents a template for data quantification and visualization.
Proposed Metabolic Pathways of this compound
Based on the metabolism of structurally similar cathinones, the in vitro metabolism of this compound is expected to proceed primarily through Phase I reactions, including N-dealkylation, β-ketone reduction, and hydroxylation.[1][2][3] The cytochrome P450 (CYP) enzyme system is anticipated to be the major catalyst for these transformations.
The principal metabolic routes are hypothesized as follows:
-
N-de-ethylation: The removal of the N-ethyl group to form buphedrone (α-methylamino-butyrophenone).
-
β-Ketone Reduction: The reduction of the ketone functional group to a secondary alcohol, resulting in the formation of dihydro-N-Ethylbuphedrone.
-
Hydroxylation: The addition of a hydroxyl group to the phenyl ring, likely at the para position, to form 4-hydroxy-N-Ethylbuphedrone.
-
Combined Pathways: A combination of the above pathways can also occur, leading to metabolites such as dihydrobuphedrone (via N-de-ethylation followed by β-ketone reduction) and 4-hydroxydihydron-N-Ethylbuphedrone (via hydroxylation and β-ketone reduction).
Below is a diagram illustrating these proposed metabolic pathways.
Caption: Proposed Phase I metabolic pathways of this compound.
Quantitative Data Summary
The following table provides an illustrative summary of potential quantitative results from an in vitro metabolism study of this compound with human liver microsomes. The data is hypothetical and serves as a template for presenting experimental findings.
| Metabolite | Abbreviation | Metabolic Pathway | Percentage of Total Metabolites Formed (Illustrative) |
| Buphedrone | M1 | N-de-ethylation | 45% |
| Dihydro-N-Ethylbuphedrone | M2 | β-Ketone Reduction | 30% |
| 4-Hydroxy-N-Ethylbuphedrone | M3 | Hydroxylation | 15% |
| Dihydrobuphedrone | M4 | N-de-ethylation & β-Ketone Reduction | 10% |
Detailed Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying the primary metabolites of this compound using pooled human liver microsomes.
4.1. Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
-
96-well plates
-
Incubator/shaker
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for in vitro metabolism of this compound.
4.3. Incubation Procedure
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to achieve the desired final incubation concentration (e.g., 1 µM).
-
Thaw pooled human liver microsomes on ice and dilute with phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension and the this compound solution.
-
Include control incubations:
-
Negative control (without NADPH) to assess non-enzymatic degradation.
-
Control with a known substrate to confirm microsomal activity.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard.
-
4.4. Sample Processing and Analysis
-
Protein Precipitation:
-
After adding the quenching solution, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) method.
-
The chromatographic method should be optimized to separate this compound from its potential metabolites.
-
The mass spectrometer should be operated in a full-scan mode for metabolite discovery and subsequently in a product ion scan mode for structural elucidation.
-
4.5. Data Analysis
-
Metabolite Identification: Putative metabolites are identified by comparing the mass spectra of the samples with control samples and by analyzing the fragmentation patterns.
-
Quantitative Analysis: The peak areas of the parent compound and its metabolites are integrated and normalized to the peak area of the internal standard. The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance. The formation of metabolites can be expressed as a percentage of the initial parent compound concentration or as a formation rate.
Conclusion
While specific experimental data on the in vitro metabolism of this compound is currently limited, this guide provides a comprehensive framework for its investigation based on the known metabolic pathways of similar synthetic cathinones. The outlined experimental protocol using human liver microsomes offers a robust starting point for researchers to elucidate the metabolic profile of this compound, which is essential for a complete understanding of its pharmacology and toxicology. The provided templates for data presentation and visualization are intended to facilitate clear and concise reporting of experimental findings. Further research is warranted to definitively characterize the in vitro and in vivo metabolism of this emerging psychoactive substance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylbuphedrone: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Synthetic Cathinone (B1664624)
N-Ethylbuphedrone (NEB) is a synthetic stimulant belonging to the cathinone class of psychoactive substances.[1][2] As a derivative of the naturally occurring cathinone found in the khat plant (Catha edulis), NEB has garnered attention within the scientific and forensic communities for its potent pharmacological activity.[3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies for its detection and characterization.
Chemical Structure and Identification
This compound is structurally characterized as the β-ketone analogue of N,alpha-diethylphenylethylamine.[1] Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(Ethylamino)-1-phenylbutan-1-one.[2][4] The molecule possesses a chiral center at the alpha-carbon, indicating the existence of (R)- and (S)-enantiomers, which may exhibit different pharmacological and toxicological profiles.[3]
Key identifiers and the basic chemical structure are presented below.
References
Neurochemical effects of N-Ethylbuphedrone
An In-depth Technical Guide on the Neurochemical Effects of N-Ethylbuphedrone (NEB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NEB), also known by the IUPAC name 2-(ethylamino)-1-phenylbutan-1-one, is a synthetic cathinone (B1664624) belonging to the class of new psychoactive substances (NPS).[1][2] As a β-keto amphetamine derivative, its structure is analogous to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Due to its potent pharmacological activity, NEB is a compound of significant interest in the fields of neuropharmacology and forensic toxicology.[1] This guide provides a comprehensive technical overview of the neurochemical effects of this compound, focusing on its mechanism of action, quantitative interaction with monoamine transporters, and the experimental protocols used for its characterization.
Core Neurochemical Mechanism of Action
The primary neurochemical effect of this compound is the inhibition of monoamine transporters.[1][3] It functions as a reuptake inhibitor, which leads to increased extracellular concentrations of specific neurotransmitters in the brain.[4] Its psychostimulant properties are primarily mediated through its potent and selective inhibition of the dopamine (B1211576) transporter (DAT).[1][3] While it has a strong affinity for DAT, its interaction with the serotonin (B10506) transporter (SERT) is considerably weaker.[1] The potency of NEB at the norepinephrine (B1679862) transporter (NET) is expected to be in a similar range to its potency at DAT, a common characteristic among many synthetic cathinones.[5] This pharmacological profile, characterized by high DAT/SERT selectivity, is strongly correlated with a high potential for abuse and rewarding effects.[1][6]
Quantitative Neuropharmacological Data
The following tables summarize the in vitro data for this compound and related analogs concerning their interaction with human monoamine transporters.
Table 1: Monoamine Transporter Inhibition Data
| Compound | hDAT IC₅₀ (μM) | hSERT IC₅₀ (μM) | hDAT/hSERT Selectivity Ratio |
| This compound (NEB) | 0.305 (±0.025) | 51.20 (±1.51) | 168 |
| N-Ethylcathinone (NEC) | 0.48610 | >10000 | >20.6 |
| N-Ethylpentedrone (NEPD) | 0.091 (±0.018) | 76.39 (±2.09) | 844 |
| N-Ethylhexedrone (NEH) | 0.073 (±0.013) | >100 | 1457 |
| Cocaine | 0.238 (±0.016) | 2.01 (±0.28) | 8 |
| Data sourced from Nadal-Gratacós et al., 2023 and other sources.[3][5] IC₅₀ values represent the concentration of the compound required to inhibit 50% of monoamine uptake. The hDAT/hSERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀). |
Table 2: Monoamine Transporter Binding Affinity Data
| Compound | hDAT Kᵢ (μM) | hSERT Kᵢ (μM) |
| This compound (NEB) | 0.198 (±0.019) | 90.07 (±6.13) |
| N-Ethylpentedrone (NEPD) | 0.042 (±0.007) | 24.64 (±2.48) |
| N-Ethylhexedrone (NEH) | 0.121 (±0.012) | 35.94 (±8.51) |
| Cocaine | 0.307 (±0.04) | 0.56 (±0.04) |
| Data sourced from Nadal-Gratacós et al., 2023.[5] Kᵢ values represent the binding affinity of the compound for the transporter. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by NEB and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound (NEB) at a dopaminergic synapse.
Caption: Workflow for in vitro monoamine uptake inhibition assays.
Detailed Experimental Protocols
The characterization of this compound's neurochemical profile relies on established in vitro assays.
Protocol 1: Monoamine Uptake Inhibition Assay
This protocol measures the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the relevant transporters.[7]
-
Materials :
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[5][7][8]
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[7]
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).[4]
-
Microplate scintillation counter.[4]
-
-
Methodology :
-
Cell Plating : Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to confluence.[4][7]
-
Pre-incubation : Wash the cells with assay buffer and pre-incubate them with various concentrations of NEB or a vehicle control for approximately 10 minutes at 37°C.[4][7]
-
Initiate Uptake : Add the radiolabeled neurotransmitter (e.g., [³H]Dopamine to a final concentration of 10 nM) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.[4][7]
-
Terminate Uptake : Rapidly wash the cells multiple times with ice-cold assay buffer to remove unincorporated radiolabeled neurotransmitter.[4][7]
-
Cell Lysis : Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).[4][7]
-
Scintillation Counting : Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis : The data is plotted as the percentage of specific uptake versus the logarithm of the NEB concentration. A non-linear regression analysis is used to fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4]
-
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for monoamine transporters by measuring its ability to displace a known radioligand.
-
Materials :
-
Methodology :
-
Incubation : In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of NEB.[7] Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
Filtration : Terminate the binding reaction by rapid filtration through glass fiber filter mats, which traps the membranes with the bound radioligand.[7]
-
Washing : Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.[7]
-
Scintillation Counting : Dry the filter mats, add scintillation fluid, and measure the radioactivity.[7]
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to fit a one-site competition model, which yields the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7]
-
Structure-Activity Relationship (SAR)
SAR studies of N-ethyl substituted cathinones indicate that the length of the α-carbon side chain is a critical determinant of their potency at DAT.[1] The potency of these compounds as dopamine uptake inhibitors generally increases as the aliphatic side chain is elongated from methyl to propyl, and then decreases with further elongation to butyl and pentyl groups.[5] NEB, with its ethyl group on the alpha-carbon, exhibits greater potency than its shorter-chain analog, N-ethylcathinone (NEC).[1][5]
Behavioral and Toxicological Implications
The potent inhibition of DAT by NEB underlies its significant psychostimulant and rewarding effects, which have been demonstrated in animal models using paradigms such as locomotor activity and conditioned place preference.[1][5][9] Studies have shown that NEB can induce a conditioned place preference in rodents, indicating it acts as a positive reinforcer.[1] However, at higher doses, NEB can also induce anxiety-like behaviors.[5][8]
In vitro cytotoxicity studies are also crucial for understanding the full profile of synthetic cathinones.[10] Some studies have shown that N-ethyl substituted cathinones can induce toxic effects in neuronal cell lines, with cytotoxicity potentially increasing with the length of the α-carbon side chain.[5][11]
Conclusion
This compound is a potent and selective dopamine reuptake inhibitor with significantly lower activity at the serotonin transporter. This neurochemical profile is consistent with its observed psychostimulant and rewarding properties and suggests a high potential for abuse. The quantitative data derived from in vitro transporter inhibition and binding assays provide a clear basis for understanding its mechanism of action. Further research is warranted to fully elucidate the in vivo neurochemical dynamics, metabolic profile, and long-term neurotoxic potential of this synthetic cathinone.
References
- 1. This compound (NEB) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (hydrochloride) | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of N-Ethylbuphedrone in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB), with the IUPAC name 2-(Ethylamino)-1-phenylbutan-1-one, is a synthetic cathinone (B1664624) and a β-keto amphetamine derivative.[1][2] Structurally, it is characterized by a β-keto functional group, a secondary amine, and an aromatic ring, which are the primary sites of chemical reactivity and degradation.[1] Understanding the stability of NEB in various solutions and conditions is critical for forensic analysis, toxicological studies, and the development of analytical reference standards. This guide provides a comprehensive overview of the known stability and degradation pathways of NEB and structurally related synthetic cathinones, supported by experimental data and methodologies.
NEB is most commonly available as a hydrochloride salt, which enhances its stability and handling properties compared to the free base.[1] As a solid crystalline substance, the hydrochloride salt form has a shelf life of at least five years when stored at -20°C.[1][3] However, its stability in solution is subject to various environmental factors, including solvent type, pH, temperature, and light exposure.
Stability of this compound and Related Cathinones in Solution
The stability of synthetic cathinones in solution is highly dependent on the specific compound, the matrix (solvent or biological fluid), and the storage conditions.[4] While specific quantitative stability data for this compound is limited, extensive research on other cathinones provides valuable insights into its expected behavior.
Factors Influencing Stability
-
Temperature: Storage temperature is a critical factor. Degradation is significantly accelerated at room or elevated temperatures, while freezing (-20°C or lower) generally preserves the compound.[4][5]
-
Solvent/Matrix: Cathinones exhibit different stability profiles in different solvents. Studies have shown that some cathinones degrade in methanol (B129727) at room temperature, while they are more stable in acetonitrile (B52724).[5] In biological matrices like blood, degradation can occur even at refrigerated temperatures.[4][5]
-
pH: The stability of cathinones is highly pH-dependent. They are considerably more stable under acidic conditions (pH 4) and degrade rapidly under alkaline conditions (pH 8).[4]
-
Structure: The chemical structure of the cathinone influences its stability. Tertiary amines incorporating a methylenedioxy group and a pyrrolidine (B122466) ring tend to be the most stable, whereas secondary amines like NEB are generally less stable.[4]
Quantitative Stability Data for Synthetic Cathinones
The following tables summarize stability data from studies on various synthetic cathinones, which can be used to infer the potential stability of this compound.
Table 1: Stability of Mephedrone (a Secondary Amine Cathinone) in Various Solutions
| Matrix | Storage Temp. | Time | % Concentration Remaining | Reference |
|---|---|---|---|---|
| Methanol | Room Temp. (20°C) | 3 Days | 67.7 ± 6.1% | [5] |
| Methanol | Room Temp. (20°C) | 30 Days | 12.4 ± 3.9% | [5] |
| Methanol | Refrigerator (4°C) | 14 Days | 76.7 ± 9.0% | [5] |
| Methanol | Freezer (-20°C) | 30 Days | Stable | [5] |
| Na2EDTA Blood | Refrigerator (4°C) | 30 Days | Significant Degradation | [5] |
| Unpreserved Urine | All temperatures | 30 Days | Stable |[5] |
Table 2: General Stability Trends for Cathinones in Biological Matrices
| Matrix | Storage Temp. | General Stability Outcome | Reference |
|---|---|---|---|
| Blood | Freezer (-20°C) | Generally stable or moderate degradation. | [4] |
| Blood | Refrigerator (4°C) | Moderate losses (<40%) within the first 30 days for most. | [4] |
| Blood | Elevated Temp. | Significant loss (>20%) within hours to days. | [4] |
| Urine (pH 8) | Refrigerator (4°C) | Significant losses seen within 1 day to >6 months. | [4] |
| Urine (pH 4) | All temperatures | Considerably more stable than at alkaline pH. |[4] |
Degradation Pathways
The degradation of this compound can occur through several mechanisms, primarily thermal degradation and potentially photodegradation. While metabolism is a form of biological degradation, the identified pathways can also suggest potential chemical degradation products.
Thermal Degradation
Synthetic cathinones are known to be susceptible to thermal degradation, particularly during analysis by Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures are used in the injection port.[6][7] The primary thermal degradation pathway involves an oxidative process characterized by the loss of two hydrogen atoms from the α-carbon and the amine group, resulting in the formation of a more stable, conjugated 2,3-enamine.[6] This degradation product will have a mass-to-charge ratio (m/z) that is 2 Da lower than the parent compound.[6]
Caption: Thermal degradation pathway of this compound.
Potential Chemical and Photodegradation
Furthermore, based on metabolic studies, the chemically reactive sites of NEB are the ketone group (which can be reduced) and the N-ethyl group (which can be dealkylated).[10][11] These transformations suggest potential degradation pathways in solutions containing reducing or oxidizing agents.
Caption: Potential degradation sites on this compound.
Experimental Protocols
Accurate assessment of NEB stability requires robust and validated analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.[12][13]
General Stability Study Protocol
A typical stability study involves preparing solutions of the analyte in the desired matrix, storing them under controlled conditions, and analyzing aliquots at specified time points.
Caption: General workflow for a stability study of NEB.
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of NEB and its degradation products due to its high sensitivity and specificity.[12][14]
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the protonated molecule [M+H]+) to specific product ions.
-
Minimizing Thermal Degradation during GC-MS Analysis
To prevent or reduce the in-situ formation of thermal degradation products during GC-MS analysis, the following steps are recommended:[6][7]
-
Lower the injection port temperature.
-
Minimize the residence time of the sample in the inlet.
-
Use deactivated inlet liners and columns to eliminate active sites that can catalyze degradation.
Conclusion
The stability of this compound in solution is a critical consideration for its accurate detection and quantification. As a secondary amine cathinone, it is susceptible to degradation, particularly at elevated temperatures and in alkaline conditions. Thermal degradation during GC-MS analysis is a significant issue, leading to the formation of an enamine product. For long-term storage of NEB solutions, freezing (-20°C or below) is recommended. Acetonitrile may be a more suitable solvent for working solutions than methanol to minimize degradation at room temperature. When analyzing NEB, LC-MS/MS is often preferred to avoid the thermal degradation artifacts associated with GC-MS. Further research focusing specifically on the kinetics of this compound degradation in various solvents and under light exposure would be beneficial for the scientific community.
References
- 1. This compound (NEB) [benchchem.com]
- 2. This compound [medbox.iiab.me]
- 3. caymanchem.com [caymanchem.com]
- 4. ojp.gov [ojp.gov]
- 5. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (hydrochloride) | Benchchem [benchchem.com]
- 11. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying N-Ethylbuphedrone Metabolites in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS) that has seen a rise in recreational use. As a stimulant of the cathinone class, it is the β-ketone analogue of N,alpha-diethylphenylethylamine.[1] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies for intoxication cases. This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound and its metabolites in human urine. It details the primary metabolic pathways, experimental protocols for sample analysis, and quantitative data from relevant studies.
Metabolic Pathways of this compound
The metabolism of this compound, like other synthetic cathinones, primarily occurs in the liver through Phase I and Phase II biotransformation reactions. The main objectives of these metabolic processes are to increase the polarity of the compound to facilitate its excretion from the body.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. For this compound, the key Phase I metabolic pathways include:
-
N-Dealkylation: The removal of the ethyl group from the nitrogen atom, resulting in the formation of buphedrone (B1655700) (α-ethylaminopropiophenone).
-
β-Ketone Reduction: The reduction of the ketone group to a secondary alcohol, leading to the formation of the corresponding dihydro-N-Ethylbuphedrone metabolite. This creates a new chiral center, resulting in diastereomeric alcohol metabolites.
-
Hydroxylation: The addition of a hydroxyl group to the phenyl ring or the alkyl chain.
These reactions can also occur in combination, leading to a variety of metabolites. For instance, a metabolite can be both N-dealkylated and have its ketone group reduced.[2][3]
Phase II Metabolism:
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility for renal excretion. The most common conjugation reaction for synthetic cathinones and their metabolites is:
-
Glucuronidation: The attachment of a glucuronic acid moiety to hydroxyl or amine groups of the metabolites.
The metabolic pathway of this compound can be visualized as follows:
Experimental Protocols for Urine Analysis
The detection and quantification of this compound and its metabolites in urine typically involve sample preparation followed by analysis using chromatographic techniques coupled with mass spectrometry.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the urine matrix and to concentrate the analytes of interest.
1. Liquid-Liquid Extraction (LLE):
This is a common method for the extraction of synthetic cathinones from urine.[3]
-
Protocol:
-
To 2 mL of urine, add 1 g of a solid buffer (e.g., NaHCO₃/Na₂CO₃, 3:2 mixture) to alkalinize the sample.[3]
-
Add 6 mL of an organic solvent (e.g., methyl-tert-butyl ether, MtBE).[3]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
The dried extract is then reconstituted in a suitable solvent for analysis or subjected to derivatization.
-
2. "Dilute and Shoot" Method:
This is a simpler and faster sample preparation technique, particularly suitable for high-throughput screening with LC-MS/MS.
-
Protocol:
-
To 100 µL of urine, add 200 µL of a mixture of methanol (B129727) and acetonitrile (B52724) (3:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
The supernatant is directly injected into the LC-MS/MS system.
-
Derivatization (for GC-MS Analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the thermal stability and chromatographic properties of the analytes.
-
Protocol:
-
To the dried extract from the LLE step, add 100 µL of ethyl acetate (B1210297) and 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).[3]
-
Heat the mixture at 65°C for 15 minutes.[3]
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3]
-
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the identification and quantification of derivatized analytes.
-
Typical GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites without the need for derivatization.
-
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each analyte.
-
Quantitative Data
While specific quantitative data for this compound and its metabolites in human urine is limited in the published literature, studies on analogous synthetic cathinones provide valuable insights into expected concentrations. The following tables summarize quantitative data for buphedrone and N-ethylhexedrone (NEH), a close structural analog of NEB, in mice urine following controlled administration. These values can serve as a reference for developing and validating analytical methods for this compound.
Table 1: Urinary Concentrations of Buphedrone and its Metabolites in Mice (24h after administration of 64 mg/kg) [4][5]
| Analyte | Concentration (µg/mL) |
| Buphedrone | 146.2 ± 14.9 |
| N-dealkylated metabolite | ~80 |
Table 2: Urinary Concentrations of N-Ethylhexedrone (NEH) and its Metabolites in Mice (24h after administration of 64 mg/kg) [4][5]
| Analyte | Concentration (µg/mL) |
| N-Ethylhexedrone (NEH) | 58.3 ± 14.4 |
| N-dealkylated metabolite | ~80 |
It is important to note that concentrations in human urine after recreational use can vary widely depending on the dose, frequency of use, and individual metabolic differences.
Conclusion
The identification of this compound and its metabolites in urine is a critical task in clinical and forensic toxicology. A thorough understanding of its metabolic pathways, primarily involving N-dealkylation and β-ketone reduction, guides the selection of target analytes for monitoring consumption. Robust analytical methods, utilizing either GC-MS with derivatization or the more direct and sensitive LC-MS/MS, are essential for accurate identification and quantification. The detailed experimental protocols and reference quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field, facilitating the development and implementation of effective analytical strategies for the detection of this compound use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Testing for designer stimulants: metabolic profiles of 16 synthetic cathinones excreted free in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (NEB) [benchchem.com]
- 5. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Toxicity of N-Ethylbuphedrone in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing comprehensive acute toxicity studies, including LD50 values for N-Ethylbuphedrone (NEB) in mice, is currently limited. Much of the available data is derived from studies on analogous N-ethyl substituted synthetic cathinones. This guide synthesizes the available information on NEB and related compounds to provide a comprehensive overview for research and drug development purposes.
Executive Summary
This compound (NEB) is a synthetic cathinone (B1664624) and a structural analog of buphedrone. Like other substances in its class, it exhibits psychostimulant properties, primarily acting as a dopamine (B1211576) transporter (DAT) inhibitor. While its precise toxicological profile is not extensively documented, research on related compounds and preliminary data suggest a potential for significant acute toxicity. This document provides a summary of the known pharmacological effects, data on related compounds, and detailed experimental protocols for conducting acute toxicity studies of NEB in a murine model.
Quantitative Data on N-Ethyl Substituted Cathinones
Due to the scarcity of specific acute toxicity data for this compound, this section presents data from studies on closely related N-ethyl substituted cathinones to provide a comparative context for potential toxic effects.
Table 1: In Vivo Behavioral and Neurochemical Effects of N-Ethyl Substituted Cathinones in Mice
| Compound | Dosage (mg/kg, i.p.) | Observed Effects in Mice | Reference |
| N-Ethylhexedrone (NEH) | 4 - 64 | Excitation, stereotypies, retropulsion, and circling. | [1] |
| N-Ethylhexedrone (NEH) | 4 and 16 | Conditioned place preference, suggesting abuse potential. | [1] |
| N-Ethylhexedrone (NEH) | 16 | Transient reduction in body-weight gain. | [1] |
| Buphedrone (Buph) | 4 - 64 | Excitation, stereotypies, jumping, and aggressiveness. | [1] |
| N-Ethylpentedrone (NEPD) | 1, 3, 10 | Increased aggression and impaired social exploration after withdrawal. | [2] |
Table 2: In Vitro Cytotoxicity of Related Cathinones
| Compound | Cell Line | Concentration | Effect | Reference |
| N-Ethylhexedrone (NEH) | Human Nerve Cells | 100 µM | Neuronal viability loss. | [1] |
| Buphedrone (Buph) | Human Nerve Cells | 100 µM | Neuronal viability loss. | [1] |
| N-Ethylhexedrone (NEH) | Microglia | 100 µM | Cell viability loss. | [1] |
Experimental Protocols
The following are detailed methodologies for conducting an acute toxicity study of this compound in mice, synthesized from protocols used for similar synthetic cathinones.
Animals and Housing
-
Species and Strain: Male Swiss or CD-1 mice are commonly used for toxicological studies.[3]
-
Age and Weight: Young adult mice (e.g., 6-8 weeks old) with a weight range of 20-30 grams.
-
Housing: Animals should be housed in groups in polycarbonate cages with ad libitum access to standard laboratory chow and water.
-
Environment: A controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 50 ± 10% should be maintained.
-
Acclimatization: A minimum acclimatization period of one week to the laboratory conditions is required before the commencement of the experiment.
Drug Preparation and Administration
-
Drug Formulation: this compound hydrochloride should be dissolved in a sterile, isotonic saline solution (0.9% NaCl).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.
-
Dosage: A range of doses should be selected based on preliminary range-finding studies. For synthetic cathinones, this can range from low, behaviorally active doses (e.g., 1 mg/kg) to high doses (e.g., up to 100 mg/kg or higher) to determine the toxic and lethal ranges.
Acute Toxicity Assessment (LD50 Determination)
-
Grouping: Mice are randomly assigned to several dose groups and a control group (receiving saline).
-
Observation Period: Following a single administration of NEB, animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) and then daily for a total of 14 days.
-
Parameters Observed:
-
Behavioral: Changes in locomotor activity (hyperactivity, hypoactivity), stereotyped behaviors (circling, excessive grooming, head weaving), convulsions, tremors, and changes in posture.
-
Physiological: Changes in respiration, body temperature, piloerection, and salivation.
-
Mortality: The number of deaths in each group is recorded.
-
-
LD50 Calculation: The median lethal dose (LD50) can be calculated using appropriate statistical methods, such as the probit analysis.
Neurobehavioral Assessment
-
Locomotor Activity: Spontaneous locomotor activity can be measured using automated activity chambers. Mice are placed in the chambers immediately after drug administration, and their horizontal and vertical movements are recorded for a specified duration (e.g., 60-120 minutes).
-
Motor Coordination: The rotarod test can be used to assess motor coordination and balance.
-
Anxiety-like Behavior: The elevated plus-maze or open field test can be employed to evaluate anxiety levels.
Post-mortem Analysis
-
Necropsy: At the end of the observation period, surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for any macroscopic pathological changes in organs.
-
Histopathology: Key organs (e.g., brain, liver, kidneys, heart, lungs) should be collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Visualizations
Experimental Workflow for Acute Toxicity Study
Proposed Mechanism of Action of this compound
References
- 1. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated administration of N-ethyl-pentedrone induces increased aggression and impairs social exploration after withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N-Ethylbuphedrone (NEB): A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of N-Ethylbuphedrone (NEB), a synthetic cathinone. The document summarizes key quantitative data, details common experimental protocols for its assessment, and illustrates the associated signaling pathways.
Core Quantitative Data: Receptor Binding and Transporter Inhibition
This compound primarily acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT), with significantly lower affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This pharmacological profile is consistent with its classification as a psychostimulant. The binding affinity (Ki) and inhibitory concentration (IC50) values are summarized below.
| Target | Parameter | Value (µM) | Reference |
| Dopamine Transporter (DAT) | IC50 (DA Uptake Inhibition) | 0.305 ± 0.025 | [1] |
| Ki (Radioligand Displacement) | 0.198 ± 0.019 | [1] | |
| Serotonin Transporter (SERT) | IC50 (5-HT Uptake Inhibition) | 51.20 ± 1.51 | [1] |
| Ki (Radioligand Displacement) | 90.07 ± 6.13 | [1] | |
| Norepinephrine Transporter (NET) | IC50 (NE Uptake Inhibition) | >10 | [2] |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
Experimental Protocols
The quantitative data presented above are typically determined through two primary in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays. These experiments are crucial for characterizing the interaction of compounds like NEB with their molecular targets.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound (in this case, NEB) for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine and serotonin transporters.
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Radioligand: For DAT, [¹²⁵I]RTI-55 (a cocaine analog) is commonly used. For SERT, [³H]citalopram is a suitable choice.
-
Test Compound: this compound (NEB) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, paroxetine (B1678475) for SERT).
-
Buffers and Reagents: Assay buffer (e.g., Tris-HCl with appropriate salts), scintillation fluid.
-
Equipment: Cell culture supplies, centrifuge, 96-well plates, filter harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDAT or HEK293-hSERT cells to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the transporters.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of NEB.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known inhibitor).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each NEB concentration.
-
Plot the percentage of specific binding against the logarithm of the NEB concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of NEB that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the dopamine and serotonin transporters.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT or hSERT.
-
Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Serotonin.
-
Test Compound: this compound (NEB) at various concentrations.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Equipment: Cell culture supplies, 24- or 96-well plates, scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the HEK293-hDAT or HEK293-hSERT cells in multi-well plates and allow them to grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of NEB or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well and incubate for a defined, short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well (e.g., with a detergent solution like SDS).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.
-
-
Data Analysis:
-
Determine the non-specific uptake from wells containing a known potent inhibitor or from non-transfected cells.
-
Subtract the non-specific uptake from the total uptake to calculate the specific uptake for each NEB concentration.
-
Plot the percentage of specific uptake against the logarithm of the NEB concentration.
-
Determine the IC50 value, the concentration of NEB that inhibits 50% of the specific neurotransmitter uptake, from the resulting dose-response curve.
-
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Downstream Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the dopamine transporter. This blockade of dopamine reuptake leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This prolonged presence of dopamine activates postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate various intracellular signaling cascades. While direct studies on the downstream signaling effects of NEB are limited, the consequences of potent and selective DAT inhibition are well-documented.
Key signaling pathways affected by enhanced dopaminergic signaling due to DAT inhibition include:
-
cAMP/PKA Pathway: Activation of D1-like dopamine receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors, to regulate gene expression and neuronal function.[4] Conversely, activation of D2-like receptors (D2, D3, and D4) inhibits adenylyl cyclase, resulting in decreased cAMP production.[3]
-
Phospholipase C / Protein Kinase C (PKC) Pathway: Dopamine receptors can also couple to the Gq protein, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). PKC can phosphorylate the dopamine transporter itself, leading to its internalization and a subsequent reduction in dopamine reuptake capacity, representing a potential feedback mechanism.[5][6][7]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important downstream target. Activation of dopamine receptors can lead to the phosphorylation and activation of ERK.[8][9] This pathway is crucial for regulating synaptic plasticity, cell survival, and gene expression. The activation of ERK by dopamine receptor stimulation is often dependent on both PKA and PKC signaling.[10]
-
Akt/GSK3 Pathway: D2-like receptor activation has been shown to modulate the Akt/GSK3 signaling pathway.[] This pathway is critically involved in cell survival, metabolism, and synaptic plasticity.
Caption: Downstream signaling pathways affected by DAT inhibition.
References
- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NEB) [benchchem.com]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine Receptor Stimulation Activates Protein Kinase C Mediated Internalization of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase MKP3 Regulates Dopamine Signaling and Motivation for Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse [frontiersin.org]
Preliminary Investigation of N-Ethylbuphedrone (NEB) Psychoactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary scientific understanding of N-Ethylbuphedrone (NEB), a synthetic cathinone. The document synthesizes available data on its psychoactive properties, focusing on its pharmacological profile, and outlines the experimental methodologies used for its characterization.
Data Presentation: In Vitro Pharmacology of this compound
This compound is a psychoactive substance that primarily acts as a monoamine transporter inhibitor.[1] Its potency and selectivity have been quantified in vitro, with key findings summarized in the table below. This data is crucial for understanding its stimulant and abuse potential.
| Transporter | Assay Type | Value (μM) | Reference |
| Dopamine (B1211576) Transporter (DAT) | IC50 | 0.305 (± 0.025) | Nadal-Gratacós et al., 2023[2] |
| Ki | 0.198 (± 0.019) | Nadal-Gratacós et al., 2023[2] | |
| Serotonin (B10506) Transporter (SERT) | IC50 | 51.20 (± 1.51) | Nadal-Gratacós et al., 2023[2] |
| Ki | 90.07 (± 6.13) | Nadal-Gratacós et al., 2023[2] | |
| Norepinephrine (B1679862) Transporter (NET) | IC50 | Not Reported |
Experimental Protocols
The following sections detail the methodologies employed in the scientific literature to characterize the psychoactivity of this compound.
In Vitro Monoamine Transporter Assays
Objective: To determine the potency and selectivity of this compound at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human monoamine transporters are commonly utilized.[2]
Uptake Inhibition Assay (IC50 Determination):
-
Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in 96-well plates and washed with Krebs-HEPES buffer.
-
Drug Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
-
Incubation: The reaction is allowed to proceed for a short period at room temperature.
-
Termination: Uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.
Binding Affinity Assay (Ki Determination):
-
Membrane Preparation: Membranes from HEK293 cells expressing the transporters are prepared.
-
Assay Setup: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of this compound.
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]
In Vivo Behavioral Studies in Mice
Objective: To assess the psychostimulant, anxiogenic, and rewarding effects of this compound in a living organism.
Animal Model: Male Swiss CD-1 mice are a commonly used model for these studies.[2]
Horizontal Locomotor Activity:
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record movement.
-
Procedure: Mice are habituated to the testing room. They receive an intraperitoneal (i.p.) injection of either saline (vehicle) or this compound at various doses. Immediately after injection, they are placed in the open-field arenas, and their horizontal locomotor activity (distance traveled) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The total distance traveled is compared between the different dose groups and the vehicle control group.
Open-Field Test (Anxiety-Like Behavior):
-
Apparatus: The same open-field arenas as used for locomotor activity. The arena is virtually divided into a central and a peripheral zone.
-
Procedure: Following i.p. injection of saline or this compound, the time spent by the mice in the central and peripheral zones of the open field is recorded.
-
Data Analysis: A significant decrease in the time spent in the center of the arena is indicative of anxiogenic-like effects.
Conditioned Place Preference (CPP) (Rewarding Effects):
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive alternating injections of this compound and saline. Following the drug injection, they are confined to one chamber, and after the saline injection, they are confined to the other.
-
Post-conditioning (Test): Mice are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the baseline indicates that the drug has rewarding properties.
Mandatory Visualizations
Signaling Pathway: Dopamine Transporter Inhibition by this compound
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Experimental Workflow: In Vivo Psychoactivity Assessment
Caption: Workflow for in vivo behavioral analysis of this compound in mice.
Logical Workflow: Forensic Identification of this compound
Caption: Analytical workflow for the identification of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of N-Ethylbuphedrone in Whole Blood by LC-MS/MS
Abstract
This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Ethylbuphedrone in human whole blood. This compound is a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS) whose increasing prevalence necessitates robust analytical methods for its detection in clinical and forensic toxicology.[1] The described protocol employs a simple protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to established forensic toxicology guidelines, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine laboratory analysis.[2][3]
Introduction
This compound is a stimulant drug belonging to the synthetic cathinone class, which are β-keto phenethylamines structurally similar to amphetamines.[1] The analysis of novel psychoactive substances like this compound presents a challenge due to the vast number of emerging compounds with diverse chemical properties.[2][3][4][5] LC-MS/MS is the preferred technique for the analysis of such compounds in biological matrices due to its high sensitivity, selectivity, and applicability to polar and thermolabile molecules.[1][6] This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in whole blood, intended for use by researchers and forensic toxicologists.
Experimental Protocol
2.1 Materials and Reagents
-
This compound certified reference material (CRM)
-
This compound-d5 (or other suitable isotopic-labeled internal standard)
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
LC-MS grade formic acid (FA)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human whole blood for calibrators and quality controls (QCs)
2.2 Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended.[6]
2.3 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for sample cleanup in blood analysis.[3][4][6][7]
-
Pipette 200 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 1 ng/µL this compound-d5 in methanol).
-
Add 700 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex mix the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6][7]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
2.4 LC-MS/MS Method Parameters
2.4.1 Liquid Chromatography (LC) Conditions
-
Analytical Column: C18 Column (100 mm x 2.1 mm, 2.6 µm)
-
Column Temperature: 40°C[7]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 15.0 | 5 |
2.4.2 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Nitrogen, Medium
-
MRM Transitions: The following transitions are suggested for this compound and a deuterated internal standard. Note: These values should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 192.1 | 160.1 | 100 | 15 |
| This compound (Qualifier) | 192.1 | 72.1 | 100 | 25 |
| This compound-d5 (IS) | 197.1 | 165.1 | 100 | 15 |
2.5 Method Validation The method should be fully validated according to guidelines from bodies such as the German Society of Toxicological and Forensic Chemistry (GTFCh) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[2] Validation parameters include:
-
Selectivity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery and Matrix Effect
-
Stability
Data and Results
The quantitative performance of the method is summarized below. These values are representative of typical results achieved for synthetic cathinones in whole blood.[6][9][10]
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |
| Limit of Detection (LOD) | 0.1 ng/mL[9] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Experimental Workflow Diagram
Caption: Workflow for this compound detection in blood.
Conclusion
The LC-MS/MS method detailed in this application note provides a fast, sensitive, and reliable approach for the quantification of this compound in whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput screening in forensic and clinical settings.[4][6] The validation data demonstrates that the method meets the stringent requirements for forensic toxicological analysis, ensuring accurate and defensible results.
References
- 1. unodc.org [unodc.org]
- 2. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. A novel screening method for 64 new psychoactive substances and 5 amphetamines in blood by LC–MS/MS and application to real cases [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of N-Ethylbuphedrone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of N-Ethylbuphedrone (NEB), a synthetic cathinone (B1664624), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the analysis of NEB in seized materials and biological matrices. This document includes comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound (NEB), with the chemical name 2-(ethylamino)-1-phenylbutan-1-one, is a psychoactive substance belonging to the synthetic cathinone class.[1] As a controlled substance in many jurisdictions, its accurate and reliable identification is crucial for forensic laboratories, clinical toxicology, and in the field of drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cathinones due to its high chromatographic resolution and sensitive mass detection.[2] This application note details a standard GC-MS method for the analysis of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | 2-(ethylamino)-1-phenylbutan-1-one[1][3] |
| Synonyms | NEB, 2-(Ethylamino)-1-phenyl-1-butanone |
| Molecular Formula | C₁₂H₁₇NO[1][3] |
| Molar Mass | 191.27 g/mol [1][3] |
| CAS Number | 1354631-28-9[1][3] |
Experimental Protocols
Sample Preparation
The following are generalized sample preparation protocols. Researchers should validate the methods for their specific matrix and analytical instrumentation.
1.1. Solid Samples (e.g., powders, tablets)
-
Accurately weigh approximately 10 mg of the homogenized sample.
-
Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Perform serial dilutions with methanol to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
1.2. Biological Samples (e.g., Urine, Blood/Plasma)
A liquid-liquid extraction (LLE) protocol is described below. Alternatively, solid-phase extraction (SPE) can be employed.
-
To 1 mL of the biological sample (urine or plasma), add an appropriate internal standard (e.g., deuterated analog).
-
Add 1 mL of a suitable basic buffer (e.g., pH 9-10 carbonate buffer) to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297), hexane, or a mixture thereof).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol).
-
The sample is now ready for GC-MS analysis. For some applications, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed to improve chromatographic properties, though it is not always necessary for cathinones.[4]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for the specific instrument in use.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Mass Spectral Data
The mass spectrum of this compound is characterized by specific fragmentation patterns. Under electron ionization, synthetic cathinones typically undergo α-cleavage, resulting in the formation of a stable iminium ion, which is often the base peak. For this compound, the α-cleavage results in the formation of the [CH(CH₂CH₃)N(H)CH₂CH₃]⁺ ion.
Table 1: Characteristic Mass Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment Ion |
| 86 | 100% (Base Peak) | [C₅H₁₂N]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 58 | High | [C₃H₈N]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
| 191 | Low | [M]⁺ (Molecular Ion) |
Note: Relative abundances are approximate and can vary between instruments. The data is compiled from the NIST Mass Spectrometry Data Center.[3]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The method should be validated according to established guidelines to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. While specific validated quantitative data for this compound is not widely published in a consolidated format, studies on similar synthetic cathinones provide an expected range for these parameters.
Table 2: Typical Method Validation Parameters for Synthetic Cathinones by GC-MS
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 - 10 ng/mL |
| LOQ | 0.5 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are indicative and should be established for each specific assay.[5][6][7][8][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of this compound. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to proper method validation procedures is essential to ensure the accuracy and reliability of the analytical results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. This compound | C12H17NO | CID 20326296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of N-Ethylbuphedrone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Ethylbuphedrone (NEB). The method is suitable for the analysis of NEB in bulk drug substances and can be adapted for various research and forensic applications. The described protocol provides a reliable and accurate analytical procedure, validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (NEB) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1] As a member of the β-keto amphetamine class, its chemical structure is 2-(ethylamino)-1-phenylbutan-1-one.[2] The increasing prevalence of synthetic cathinones necessitates the development of reliable analytical methods for their identification and quantification. High-performance liquid chromatography (HPLC) with UV detection is a widely accessible and robust technique for the analysis of such compounds in forensic and research laboratories. This application note presents a detailed HPLC-UV method for the quantification of NEB.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatographic data was processed using appropriate chromatography data software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Potassium phosphate (B84403) monobasic, Orthophosphoric acid, and ultrapure water were used.
-
Standard: this compound hydrochloride analytical standard was obtained from a certified supplier.
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 249 nm[2] |
| Run Time | 10 minutes |
Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium phosphate monobasic in ultrapure water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For biological matrices, a liquid-liquid or solid-phase extraction protocol is recommended prior to analysis.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms indicated no interference from the diluent at the retention time of this compound.
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The results are summarized in Table 3.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
The precision of the method was evaluated by determining repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 50 µg/mL standard solution were performed.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at a S/N ratio of 3:1 and the LOQ at a S/N ratio of 10:1.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Results and Discussion
The developed HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape and a reasonable retention time of approximately 4.5 minutes for this compound. The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine quality control and quantitative analysis of this compound. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it a practical tool for researchers, scientists, and drug development professionals.
Protocols
Protocol 1: Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation (1 L):
-
Prepare 400 mL of 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Measure 600 mL of HPLC grade acetonitrile.
-
Combine the buffer and acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Bring the volume to the mark with methanol and mix thoroughly.
-
-
Calibration Standards:
-
Label volumetric flasks for each concentration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Pipette the calculated volume of the stock solution into each flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Protocol 2: HPLC System Operation and Analysis
-
System Startup:
-
Turn on the HPLC system components.
-
Set the chromatographic conditions as specified in Table 1.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence table in the chromatography software.
-
Include injections of a blank (mobile phase), the calibration standards, and the sample solutions.
-
It is recommended to inject a standard solution periodically throughout the sequence to monitor system suitability.
-
-
Data Acquisition and Processing:
-
Start the analysis sequence.
-
After the run is complete, integrate the chromatograms to determine the peak areas.
-
Generate a calibration curve from the standard injections and calculate the concentration of this compound in the samples.
-
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
References
Animal Models for Studying the Addictive Potential of N-Ethylbuphedrone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing established animal models to investigate the addictive potential of N-Ethylbuphedrone (NEB), a synthetic cathinone (B1664624).[1] The following sections offer comprehensive methodologies for key behavioral and neurochemical assays, a summary of relevant quantitative data, and visualizations of experimental workflows and associated signaling pathways.
Introduction to this compound (NEB)
This compound (NEB) is a stimulant of the cathinone class, structurally related to other psychoactive substances.[1] Understanding its addictive liability is a critical area of research for public health and drug development. Animal models provide essential tools to assess the reinforcing, rewarding, and neurochemical effects of NEB, offering insights into its potential for abuse and the underlying neurobiological mechanisms.
Behavioral Assays for Addictive Potential
Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of a drug.[2][3] The protocol involves associating a specific environment with the drug's effects. An increase in the time spent in the drug-paired environment is indicative of a rewarding effect and abuse potential.
Experimental Protocol: Conditioned Place Preference (CPP)
-
Animals: Male Swiss mice or Sprague-Dawley rats are commonly used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow each animal to freely explore all three chambers for a 15-minute session. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning: This phase typically lasts for 6-8 days with alternating injections of NEB and vehicle (e.g., saline).
-
Drug Pairing: On specified days, administer a specific dose of NEB (intraperitoneal, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals, the drug is paired with the initially preferred side, and for the other half, with the non-preferred side).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-Conditioning (Preference Test): On the day following the last conditioning session, place the animal in the central chamber with free access to all chambers for a 15-minute session in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the NEB-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
Intravenous Self-Administration (IVSA)
The intravenous self-administration (IVSA) model is considered the gold standard for assessing the reinforcing effects of a drug, as it mimics voluntary drug-taking behavior in humans.[4]
Experimental Protocol: Intravenous Self-Administration (IVSA)
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Preparation:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein.
-
The catheter is passed subcutaneously to exit on the back of the animal, where it is attached to a tether and swivel system.
-
Allow a recovery period of 5-7 days post-surgery.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter via the tether.
-
Procedure:
-
Acquisition: Place the rats in the operant chambers for daily 2-hour sessions. A response on the active lever results in an intravenous infusion of NEB (e.g., 0.1 mg/kg/infusion) and the presentation of the stimulus light for a short duration (e.g., 5 seconds). Responses on the inactive lever are recorded but have no programmed consequences. Acquisition is typically considered stable when the animal shows a consistent pattern of responding with a preference for the active lever over several consecutive days.
-
Dose-Response Evaluation: Once responding is stable, different doses of NEB are tested to determine the dose-response curve. This helps in identifying the optimal dose for maintaining self-administration.
-
Progressive Ratio Schedule: To assess the motivation to work for the drug, a progressive ratio schedule of reinforcement can be implemented. In this schedule, the number of responses required to receive a single infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: Key metrics include the number of infusions earned, active versus inactive lever presses, and the breakpoint achieved on a progressive ratio schedule. Higher values indicate greater reinforcing effects.
Locomotor Sensitization
Repeated administration of psychostimulants can lead to a progressive and enduring enhancement of their locomotor-activating effects, a phenomenon known as behavioral sensitization.[5] This is thought to reflect neuroplastic changes in the brain's reward pathways that contribute to addiction.
Experimental Protocol: Locomotor Sensitization
-
Animals: Male Swiss mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituation: Place the animals in the open-field arenas for 30-60 minutes for 2-3 consecutive days to allow them to acclimate to the environment.
-
Induction Phase: Administer a fixed dose of NEB (e.g., 5 or 10 mg/kg, i.p.) or vehicle daily for 5-7 days. Immediately after each injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
Withdrawal: Following the induction phase, animals are returned to their home cages for a withdrawal period of 7-14 days.
-
Expression Phase: After the withdrawal period, all animals receive a challenge dose of NEB (the same dose used during induction). Locomotor activity is then recorded.
-
-
Data Analysis: A sensitized response is observed if the animals with a history of NEB administration show a significantly greater locomotor response to the NEB challenge compared to the animals that previously received vehicle and compared to their own response on the first day of the induction phase.[6]
Neurochemical Analysis
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as dopamine (B1211576), in specific brain regions of freely moving animals.[7] This allows for the direct assessment of a drug's effect on neurochemical signaling in reward-related brain areas like the nucleus accumbens.
Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens
-
Animals: Male Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm from skull surface).
-
Secure the cannula with dental cement and allow for a 5-7 day recovery period.
-
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 2-hour stabilization period to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer NEB (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis: Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline. A significant increase in extracellular dopamine following NEB administration indicates an effect on the dopaminergic system.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related synthetic cathinones from preclinical studies.
Table 1: this compound - Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg, i.p.) | Route | Effect on Locomotor Activity |
| Rat | 5, 20, 50 | i.p. | Significant increase at all doses, with a peak effect at 20 mg/kg (inverted U-shaped curve)[8] |
| Rat | 5 | i.p. | Enhanced locomotor activity with repeated administration[8] |
Table 2: this compound and Analogs - Conditioned Place Preference (CPP)
| Compound | Animal Model | Dose (mg/kg) | Route | CPP Outcome |
| N-Ethylpentedrone (NEP) | Mouse | 3, 10 | i.p. | Significant CPP |
| N-Ethylpentedrone (NEP) | Mouse | 30 | i.p. | Significant CPP |
| N-Ethylpentedrone (NEP) | Zebrafish | 20, 40, 60 | Oral Gavage | Dose-dependent CPP |
| Cathinone | Rat | 0.4, 0.8, 1.6 | i.p. | CPP at 0.4, 0.8, and 1.6 mg/kg |
Table 3: this compound and Analogs - Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin (B10506) Transporter (SERT) |
| This compound (NEB) | Data not available | Data not available |
| Buphedrone | 293 | 3380 |
| N-Ethylpentedrone (NEP) | 13.8 | 1030 |
Visualizations
Signaling Pathway
The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[9] By inhibiting the reuptake or promoting the release of these neurotransmitters, NEB is presumed to increase their concentration in the synaptic cleft, leading to its stimulant and rewarding effects.
Caption: Proposed mechanism of this compound action on dopaminergic synapse.
Experimental Workflows
Caption: Experimental workflows for CPP and IVSA studies.
Caption: Experimental workflows for locomotor sensitization and microdialysis.
Conclusion
The animal models and protocols described provide a robust framework for assessing the addictive potential of this compound. By combining behavioral assays that measure reward, reinforcement, and motivation with neurochemical analyses of the drug's effects on dopamine signaling, researchers can gain a comprehensive understanding of NEB's abuse liability. This information is crucial for informing public health policies, guiding drug development, and devising potential therapeutic interventions for substance use disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 4. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 6. Mechanisms of locomotor sensitization to drugs of abuse in a two-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Ethylbuphedrone Administration in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Ethylbuphedrone (NEB) is a psychoactive substance and should be handled with extreme caution, following all applicable safety and regulatory guidelines. The following protocols are intended for preclinical research purposes only and are based on methodologies established for similar synthetic cathinones. Researchers should conduct pilot studies to determine the optimal dosage and parameters for their specific experimental conditions.
Introduction
This compound (NEB) is a synthetic cathinone, belonging to the class of new psychoactive substances (NPS). It acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels in the brain.[1] This mechanism of action is associated with psychostimulant effects, including increased locomotor activity and potential for abuse, making it a subject of interest in neuropharmacology and addiction research.[1] These application notes provide detailed protocols for the administration of NEB to rats to study its effects on locomotor activity, reward, and reinforcement, based on established methodologies for related compounds.
I. Pharmacological Activity and Mechanism of Action
NEB's primary pharmacological target is the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, NEB enhances dopaminergic neurotransmission. This heightened dopamine signaling in brain regions associated with reward and motivation, such as the nucleus accumbens, is believed to mediate its stimulant and reinforcing effects.
Signaling Pathway of Dopamine Transporter Inhibition
The inhibition of DAT by this compound leads to an accumulation of dopamine in the synapse, which then acts on postsynaptic dopamine receptors. The downstream signaling cascade is primarily mediated by G-protein coupled receptors, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.
II. Experimental Protocols
The following are detailed protocols for assessing the behavioral effects of this compound in rats. These protocols are adapted from studies on related synthetic cathinones, such as N-ethylpentylone (NEP) and mephedrone.
A. Locomotor Activity Assessment
This protocol is designed to measure the psychostimulant effects of NEB by quantifying changes in locomotor activity.
1. Animals:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Habituation: Animals should be habituated to the testing room for at least 60 minutes before the experiment.
2. Materials:
-
This compound HCl (dissolved in 0.9% sterile saline).
-
Vehicle control (0.9% sterile saline).
-
Open field apparatus (e.g., 40 x 40 x 40 cm box), equipped with automated infrared beams or a video tracking system.
-
Syringes and needles (e.g., 25-27 gauge).
3. Experimental Procedure:
4. Data Presentation:
Quantitative data on locomotor activity following administration of N-ethylpentylone (NEP), a structurally similar cathinone, is presented below as a reference. It is recommended to perform a dose-response study for NEB.
Table 1: Effects of N-ethylpentylone (NEP) on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units ± SEM) |
|---|---|---|
| Saline | 0 | 100 ± 15 |
| NEP | 5 | 800 ± 75 |
| NEP | 20 | 1800 ± 150 |
| NEP | 50 | 1200 ± 120 |
Data are hypothetical and based on findings for NEP, where a significant increase in locomotor activity is observed, often in an inverted U-shaped dose-response curve.[2]
B. Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of NEB by measuring the animal's preference for an environment previously paired with the drug.
1. Animals:
-
Species: Wistar or Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing and Habituation: As described for the locomotor activity assessment.
2. Materials:
-
This compound HCl (dissolved in 0.9% sterile saline).
-
Vehicle control (0.9% sterile saline).
-
Conditioned Place Preference apparatus (a two- or three-compartment box with distinct visual and tactile cues in each compartment).
-
Syringes and needles.
3. Experimental Procedure:
References
Application Notes and Protocols for In Vitro Assays of N-Ethylbuphedrone Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the neurotoxic potential of N-Ethylbuphedrone (NEB), a synthetic cathinone (B1664624), using established in vitro assays. The following protocols are designed for use with relevant neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, to investigate key indicators of neurotoxicity, including loss of cell viability, induction of apoptosis, generation of oxidative stress, and inhibition of monoamine transporters.
Introduction
This compound (NEB) is a psychoactive substance of the synthetic cathinone class.[1] Understanding its neurotoxic potential is crucial for public health and drug development. Synthetic cathinones are known to exert neurotoxic effects through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[2] In vitro models provide a valuable tool for screening and characterizing the neurotoxicity of such novel psychoactive substances. This document outlines detailed protocols for a panel of assays to quantify the neurotoxic effects of NEB.
Key In Vitro Neurotoxicity Assays
A multi-assay approach is recommended to gain a comprehensive understanding of NEB-induced neurotoxicity. The primary assays covered in these notes are:
-
Cell Viability Assays (MTT and LDH): To determine the concentration-dependent cytotoxicity of NEB.
-
Apoptosis Assays (Annexin V/PI Staining and Caspase-3/7 Activity): To elucidate the mechanisms of cell death, distinguishing between apoptosis and necrosis.
-
Oxidative Stress Assay (DCFH-DA): To measure the generation of reactive oxygen species (ROS), a key initiator of cellular damage.
-
Monoamine Transporter Uptake Inhibition Assays: To assess the effect of NEB on the function of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, which are primary targets of synthetic cathinones.[3][4]
Data Presentation: Quantitative Analysis of Cathinone Neurotoxicity
The following tables summarize quantitative data from in vitro studies on this compound (referred to as Buphedrone or Buph in some studies) and other relevant synthetic cathinones to provide a comparative overview.
Table 1: Cytotoxicity of this compound and Related Synthetic Cathinones in Neuronal Cells
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| This compound (Buph) | SH-SY5Y | Cell Viability | Significant viability loss | 100 µM | [5][6] |
| N-Ethylhexedrone (NEH) | SH-SY5Y | Cell Viability | Significant viability loss | 100 µM | [5][6] |
| Mephedrone | SH-SY5Y | MTT | LC50 | ~1.5 mM | [7] |
| Methylone | SH-SY5Y | MTT | LC50 | ~2.0 mM | [7] |
| MDPV | SH-SY5Y | Cell Viability | Potent cytotoxicity | Lower µM range | [2] |
Table 2: Effects of this compound on Apoptosis and Oxidative Stress
| Compound | Cell Line | Assay | Endpoint | Observation | Reference |
| This compound (Buph) | Microglia | Apoptosis | Early Apoptosis | Induced early apoptosis | [5][6] |
| N-Ethylhexedrone (NEH) | Microglia | Apoptosis | Late Apoptosis/Necrosis | Induced late apoptosis/necrosis | [5][6] |
| Various Cathinones | SH-SY5Y | ROS Assay | Increased ROS levels | Increased ROS production | [8] |
Table 3: Monoamine Transporter Inhibition by Synthetic Cathinones
| Compound | Transporter | Assay Type | IC50 / Ki (nM) | Reference |
| MDPV | hDAT | Uptake Inhibition | 70 | [9] |
| MDPV | hNET | Uptake Inhibition | 30 | [9] |
| MDPV | hSERT | Uptake Inhibition | >1000 | [9] |
| Mephedrone | hDAT | Uptake Inhibition | 1340 | [4] |
| Mephedrone | hNET | Uptake Inhibition | 1180 | [4] |
| Mephedrone | hSERT | Uptake Inhibition | 2370 | [4] |
Experimental Protocols
General Cell Culture Protocol for SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies.
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For Experiments: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight before treatment.[2]
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product.[10]
Materials:
-
SH-SY5Y cells
-
This compound (NEB) stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
DMSO[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of NEB in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the NEB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NEB).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.[2]
-
After incubation, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
Materials:
-
SH-SY5Y cells
-
NEB stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of NEB for 24 hours.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15]
Materials:
-
SH-SY5Y cells
-
NEB stock solution
-
DCFH-DA stock solution (10 mM in DMSO)[14]
-
Serum-free medium
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a black 96-well plate and incubate overnight.
-
Wash the cells once with serum-free medium.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.[16]
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]
-
Wash the cells twice with PBS.
-
Add 100 µL of NEB dilutions (in PBS or serum-free medium) to the respective wells.
-
Measure the fluorescence intensity immediately and at desired time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[14]
-
Express ROS production as a fold change relative to the vehicle control.
Protocol 4: Monoamine Transporter Uptake Inhibition Assay
Principle: This assay measures the ability of NEB to inhibit the uptake of radiolabeled or fluorescent monoamine substrates into cells stably expressing the respective human transporters (hDAT, hNET, or hSERT).
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
NEB stock solution
-
Radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) or a fluorescent substrate analog
-
Specific uptake inhibitors for defining non-specific uptake (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT)[4]
-
Assay buffer (e.g., Krebs-HEPES)
-
Scintillation counter or fluorescence plate reader
Procedure (using radiolabeled substrate):
-
Culture the transfected HEK293 cells in multi-well plates.[3]
-
Wash the cells and pre-incubate with varying concentrations of NEB for 10 minutes at room temperature.[3][4]
-
Initiate uptake by adding the radiolabeled monoamine substrate (e.g., 20 nM final concentration).[4]
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the internalized radiolabeled substrate.[3]
-
Quantify the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the concentration of NEB that inhibits 50% of the specific uptake (IC50 value).
Visualization of Key Pathways and Workflows
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment | springermedicine.com [springermedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. doc.abcam.com [doc.abcam.com]
Application Note: Quantification of N-Ethylbuphedrone in Seized Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone, a class of new psychoactive substances (NPS) designed to mimic the effects of controlled stimulants like cathinone, amphetamine, and MDMA.[1] As a β-keto phenethylamine, its structure presents analytical challenges, particularly concerning thermal stability.[1][2] Accurate and reliable quantification of this compound in seized materials is crucial for forensic laboratories, law enforcement, and public health officials to understand its prevalence, purity, and associated risks. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques in forensic chemical analysis.[3][4]
Analytical Methodologies
The choice of analytical technique is critical for the successful quantification of synthetic cathinones.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often considered a "gold-standard" in forensic analysis for its ability to provide both qualitative and quantitative data.[3] However, synthetic cathinones like this compound are often thermally labile and can undergo degradation or oxidative decomposition in the heated GC inlet, potentially leading to inaccurate quantification.[2][5] Derivatization can mitigate this issue by improving thermal stability.[2][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often preferable for analyzing thermally unstable compounds as it does not require high temperatures for sample introduction.[2] LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying substances in complex matrices.[7][8]
The following diagram illustrates a general workflow for the analysis of seized materials.
Experimental Protocols
Method validation is essential to ensure that analytical procedures are suitable for their intended purpose.[9][10] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[11][12]
This protocol is adapted for the analysis of synthetic cathinones and includes an optional derivatization step to enhance thermal stability.[2][4]
3.1.1 Sample Preparation
-
Sampling: Obtain a representative sample from the seized material according to established guidelines.[8]
-
Stock Solution: Accurately weigh approximately 10 mg of the homogenized powder. Dissolve in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.[8]
-
Working Solution: Perform serial dilutions of the stock solution with methanol to prepare calibration standards and quality control samples within the expected concentration range.
-
Derivatization (Optional but Recommended):
-
Transfer 100 µL of the sample/standard to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at < 50°C.
-
Add 25 µL of ethyl acetate (B1210297) and 25 µL of pentafluoropropionic anhydride (B1165640) (PFPA).[6]
-
Cap the vial and heat at 70°C for 15 minutes.[6]
-
Evaporate to dryness again under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.[6][13]
-
3.1.2 Instrumental Conditions (Example)
-
System: Triple Quadrupole GC-MS/MS.[4]
-
Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm x 0.25 µm.[6]
-
Injector: Pulsed Splitless, 250-270°C (use the lowest feasible temperature to minimize degradation).[2][6]
-
Oven Program: Initial 80°C (hold 1 min), ramp to 160°C at 30°C/min, then ramp to 250°C at 5°C/min.[6]
-
MS Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard.
This protocol is ideal for this compound, avoiding the potential for thermal degradation.[2][14]
3.2.1 Sample Preparation
-
Sampling: Obtain a representative sample from the seized material.
-
Extraction:
-
Dilution:
-
Take the supernatant and perform an initial 1:400 (v:v) dilution with a solution of water containing 1% formic acid.[14]
-
Further dilute 10 µL of this solution into 990 µL of the final mobile phase starting condition (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) for analysis.[14][15]
-
References
- 1. unodc.org [unodc.org]
- 2. ojp.gov [ojp.gov]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. unodc.org [unodc.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. jetir.org [jetir.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. ijcrt.org [ijcrt.org]
- 13. scispace.com [scispace.com]
- 14. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solid-Phase Extraction of N-Ethylbuphedrone from Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Accurate and reliable quantification of NEB in biological matrices such as plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This document provides a detailed protocol for the solid-phase extraction of this compound from plasma, along with relevant quantitative data and a workflow diagram.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and other synthetic cathinones from plasma using solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Method Performance for this compound and Related Cathinones
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1][2] |
| Limit of Detection (LOD) | 5 ng/mL | [1][2] |
| Linearity Range | 10 - 800 ng/mL | [1][2] |
| Coefficient of Determination (R²) | > 0.99 | [1][2] |
| Extraction Efficiency | > 73% | [1][2] |
Table 2: General Performance of SPE for New Psychoactive Substances (including Synthetic Cathinones) in Plasma
| Parameter | Typical Value | Reference |
| Extraction Efficiency Range | 49 - 119% | [3][4] |
| Recommended SPE Cartridge Type | CSDAU | [3][4] |
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound from plasma is depicted in the following diagram.
Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.
Detailed Experimental Protocol
This protocol is a representative method adapted from validated procedures for the extraction of synthetic cathinones from plasma.[1][2][3][4]
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (e.g., this compound-d5)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
0.1 M Acetic acid
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
Mixed-mode or polymeric SPE cartridges (e.g., CSDAU or equivalent)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 3500 rpm for 5 minutes to pellet any precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the this compound and internal standard with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v) into a clean collection tube.
-
-
Eluent Processing and Analysis:
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of methanol and water).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by a validated LC-MS/MS or GC-MS method.
-
Discussion
The selection of the appropriate SPE sorbent is critical for achieving high recovery and clean extracts. Mixed-mode cation exchange cartridges are often effective for the extraction of basic compounds like this compound from biological matrices. The washing steps are optimized to remove endogenous interferences from the plasma matrix without causing a loss of the analyte. The elution solvent is a strong organic base mixture designed to disrupt the interactions between the analyte and the sorbent, ensuring complete elution.
This protocol provides a robust and reliable method for the extraction of this compound from plasma. For quantitative analysis, it is essential to validate the method according to established guidelines, including the assessment of linearity, accuracy, precision, recovery, and matrix effects.
References
Application of N-Ethylbuphedrone in Forensic Toxicology Casework
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS) that has emerged as a significant concern in forensic toxicology.[1] Structurally related to the naturally occurring cathinone found in the khat plant, NEB acts as a potent psychostimulant.[1] Its abuse has been linked to severe adverse health effects, including fatal intoxications, making its accurate detection and quantification in biological samples critical for forensic investigations.[2][3] These application notes provide a comprehensive overview of the analytical methodologies for the determination of NEB in forensic toxicology casework, including detailed experimental protocols and quantitative data from published case reports.
Pharmacology and Metabolism
This compound primarily functions as a potent inhibitor of the dopamine (B1211576) transporter (DAT), with a high selectivity for DAT over the serotonin (B10506) transporter (SERT).[1] This pharmacological profile is associated with a high potential for abuse.[1] The metabolism of this compound, like other synthetic cathinones, proceeds through several key pathways. While specific studies on NEB's metabolism are limited, data from related compounds suggest that the primary metabolic routes include N-dealkylation, reduction of the ketone group, and hydroxylation of the alkyl chain or aromatic ring.[4][5] These metabolic transformations are crucial for identifying appropriate biomarkers of NEB consumption, as metabolites may be present in higher concentrations or for a longer duration in biological matrices than the parent compound.
Quantitative Data from Forensic Casework
The following tables summarize the quantitative findings of this compound and related synthetic cathinones in various biological matrices from forensic toxicology casework. This data is essential for the interpretation of toxicological results.
Table 1: this compound (NEB) Concentrations in Forensic Cases
| Biological Matrix | Concentration Range (ng/mL) | Case Type | Reference |
| Blood | 50 - 400 | Fatal Intoxication | [2] |
| Blood | Not specified | Driving Under the Influence | [6] |
| Urine | Present (qualitative) | Designer Stimulant Use | [7] |
Table 2: Method Validation Parameters for Synthetic Cathinone Analysis (using a representative LC-MS/MS method)
| Parameter | Value |
| Calibration Range | 1 - 250 ng/mL |
| Limit of Detection (LOD) | 0.07 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 106.5 - 109.9% |
| Precision | 3.5 - 6.3% |
| Recovery | 90.1 - 96.9% |
(Data adapted from a validated method for N-Ethylhexedrone, a closely related synthetic cathinone)[3]
Experimental Protocols
The following protocols are detailed methodologies for the extraction and analysis of this compound from biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a preferred technique for its sensitivity and selectivity.[8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is adapted from established methods for the extraction of synthetic cathinones from biological matrices.[8]
-
Materials:
-
Mixed-mode SPE cartridges
-
Phosphate (B84403) buffer (pH 6)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
Nitrogen evaporator
-
Centrifuge
-
-
Procedure:
-
To 1 mL of blood or urine, add an internal standard (e.g., this compound-d5).
-
Add 2 mL of phosphate buffer (pH 6) and vortex.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines typical LC-MS/MS conditions for the analysis of synthetic cathinones.[2][8]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound (NEB):
-
Precursor Ion (Q1): To be determined based on the protonated molecule [M+H]⁺
-
Product Ions (Q3): At least two characteristic product ions should be monitored for confirmation and quantification.
-
-
Collision Energy: Optimized for each transition.
-
Ion Source Temperature: 500°C
-
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for NEB Analysis
Caption: General workflow for the analysis of this compound.
References
- 1. This compound (NEB) [benchchem.com]
- 2. Toxicological Analysis of Intoxications with Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unodc.org [unodc.org]
Application Notes and Protocols for the Electrochemical Detection of N-Ethylbuphedrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone (B1664624) and a psychoactive substance that has emerged as a designer drug. The rapid and sensitive detection of NEB is crucial for forensic analysis, clinical toxicology, and in the monitoring of substance abuse. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for on-site screening and quantification. This document provides detailed application notes and experimental protocols for the electrochemical detection of this compound, based on established methods for structurally similar synthetic cathinones.
While direct literature on the electrochemical detection of this compound is limited, extensive research on analogous compounds, particularly N-Ethylpentedrone (NEP), provides a strong basis for the development of effective analytical protocols. The methodologies outlined below are adapted from validated electrochemical sensing strategies for related synthetic cathinones and are intended to serve as a comprehensive guide for the detection of NEB.
Principle of Electrochemical Detection
The electrochemical detection of this compound, like other synthetic cathinones, is predicated on its electroactive nature. The molecular structure of NEB contains functional groups that can be oxidized or reduced at an electrode surface upon the application of a specific potential. Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are employed to measure the current response resulting from these redox reactions. The magnitude of the current is proportional to the concentration of the analyte, forming the basis for quantitative analysis. The potential at which the reaction occurs provides a degree of selectivity.
Quantitative Data Summary
The following table summarizes the quantitative data for the electrochemical detection of synthetic cathinones structurally related to this compound. These values can be considered as target performance indicators for the development and validation of an electrochemical method for NEB.
| Analyte | Electrode | Technique | Supporting Electrolyte (pH) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| N-Ethylpentedrone (NEP) | Boron-Doped Diamond (LM-SP/BDDE) | AdSDPV | Not Specified | 1.0 - 100.0 | 0.66 | [1] |
| Mephedrone (B570743) (4-MMC) | Graphene Screen-Printed (SPE-GP) | AdSDPV | Britton-Robinson buffer (pH 10.0) | 2.6 - 112 | 0.3 | [2] |
| 4'-methyl-N-ethylcathinone (4-MEC) | Graphite Screen-Printed | DPV | Phosphate Buffer (pH 2) | ~70 - 1520 (16-350 µg/mL) | ~365 (84.2 µg/mL) | [3] |
| Nor-mephedrone (4-MC) | Graphite Screen-Printed | DPV | Phosphate Buffer (pH 7.0) | ~55 - 1370 (10-250 µg/mL) | ~22 (3.97 µg/mL) | [4] |
Experimental Protocols
The following protocols are detailed methodologies for the electrochemical detection of this compound, adapted from established procedures for closely related synthetic cathinones.
Protocol 1: Voltammetric Detection of this compound using a Boron-Doped Diamond Electrode (Adapted from NEP detection)
This protocol is based on the adsorptive stripping differential pulse voltammetry (AdSDPV) of N-Ethylpentedrone (NEP) and is expected to be highly effective for NEB due to their structural similarity.
1. Materials and Reagents:
-
Working Electrode: Lab-made Screen-Printed Boron-Doped Diamond Electrode (LM-SP/BDDE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Carbon
-
Electrochemical Analyzer (Potentiostat/Galvanostat)
-
This compound standard
-
Supporting Electrolyte: Phosphate buffer solution (0.1 M, pH 7.4)
-
Deionized water
2. Preparation of Standard Solutions:
-
Prepare a 1 mM stock solution of this compound in deionized water.
-
Prepare a series of standard solutions with concentrations ranging from 1.0 µM to 100.0 µM by diluting the stock solution with the supporting electrolyte.
3. Electrochemical Measurement Procedure:
-
Pipette a 50 µL aliquot of the standard or sample solution onto the surface of the LM-SP/BDDE.
-
Perform Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) with the following parameters:
-
Deposition Potential: -0.2 V
-
Deposition Time: 120 s
-
Equilibration Time: 5 s
-
Scan Range: +0.4 V to +1.2 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 0.05 s
-
Step Potential: 4 mV
-
-
Record the resulting voltammogram. The oxidation peak current will be proportional to the NEB concentration.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of the NEB standards.
-
Determine the concentration of NEB in unknown samples by interpolating their peak currents from the calibration curve.
Protocol 2: General Screening of this compound using a Graphene Screen-Printed Electrode (Adapted from Mephedrone detection)
This protocol provides a general and robust method for the screening of NEB using a commercially available graphene-modified screen-printed electrode.
1. Materials and Reagents:
-
Working Electrode: Graphene Screen-Printed Electrode (SPE-GP)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Carbon
-
Electrochemical Analyzer
-
This compound standard
-
Supporting Electrolyte: 0.1 M Britton-Robinson buffer (pH 10.0)
-
Deionized water
2. Preparation of Standard Solutions:
-
Prepare a 1 mM stock solution of this compound in deionized water.
-
Prepare a series of standard solutions with concentrations ranging from 2.0 µM to 120 µM by diluting the stock solution with the Britton-Robinson buffer.
3. Electrochemical Measurement Procedure:
-
Apply 50 µL of the standard or sample solution to the active area of the SPE-GP.
-
Perform Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) with the following optimized parameters:
-
Deposition Potential: 0.0 V
-
Deposition Time: 180 s
-
Equilibration Time: 10 s
-
Scan Range: +0.6 V to +1.4 V
-
Pulse Amplitude: 70 mV
-
Pulse Width: 0.07 s
-
Step Potential: 5 mV
-
-
Record the voltammogram and measure the peak current for the oxidation of NEB.
4. Data Analysis:
-
Generate a calibration plot of peak current versus NEB concentration.
-
Calculate the concentration of NEB in test samples using the linear regression equation from the calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the electrochemical detection of this compound.
Caption: Generalized signaling pathway for the electrochemical detection of this compound.
Caption: Step-by-step experimental workflow for the voltammetric analysis of this compound.
Concluding Remarks
The electrochemical methods detailed in these application notes provide a robust framework for the sensitive and rapid detection of this compound. While the protocols are adapted from methodologies for structurally similar cathinones, they are based on well-established electrochemical principles and are anticipated to be highly effective for NEB. Researchers are encouraged to perform initial optimization experiments, particularly concerning the choice of supporting electrolyte pH and voltammetric parameters, to achieve the best possible analytical performance for this compound detection in their specific sample matrices. The use of disposable screen-printed electrodes further enhances the practicality of these methods for high-throughput screening and on-site analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical detection of mephedrone using a graphene screen-printed electrode: a new sensitive and selective approach to identify synthetic cathinones in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Forensic electrochemistry: the electroanalytical sensing of synthetic cathinone-derivatives and their accompanying adulterants in “legal high” products - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Developing Immunoassays for N-Ethylbuphedrone Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to amphetamines, that has emerged as a novel psychoactive substance (NPS). As a designer drug, it is often sold online as 'bath salts' or 'research chemicals' to circumvent drug control laws. The increasing abuse of NEB and other synthetic cathinones poses a significant challenge to public health and safety, necessitating the development of rapid and reliable screening methods for its detection in biological samples. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for the preliminary screening of drugs of abuse. This document provides detailed application notes and protocols for the development of a competitive immunoassay for the detection of this compound.
Principle of Competitive Immunoassay for this compound
The developed immunoassay is a competitive ELISA. In this format, this compound in a sample competes with a labeled this compound conjugate (the tracer) for a limited number of binding sites on a specific anti-N-Ethylbuphedrone antibody that is coated onto a microplate. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely related to the concentration of this compound in the sample.
Experimental Protocols
Hapten Synthesis and Conjugation
To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This involves the synthesis of a hapten, a derivative of this compound containing a reactive functional group for conjugation.
1.1. Synthesis of N-(4-carboxybutyl)-N-ethylbuphedrone Hapten
A common strategy for hapten synthesis involves introducing a linker arm with a terminal carboxylic acid group to the amine of the target molecule.
-
Materials: this compound, ethyl 5-bromovalerate, triethylamine, diethyl ether, ethanol (B145695), sodium hydroxide, hydrochloric acid, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound in diethyl ether and add triethylamine.
-
Add ethyl 5-bromovalerate dropwise while stirring and reflux the mixture overnight.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in ethanol and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature for 4 hours to hydrolyze the ester.
-
Acidify the solution with hydrochloric acid to pH 3-4 and extract the hapten with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-(4-carboxybutyl)-N-ethylbuphedrone hapten.
-
Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.
-
1.2. Conjugation of Hapten to Carrier Proteins (BSA and OVA)
The hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for the coating antigen, using the carbodiimide (B86325) method.
-
Materials: N-(4-carboxybutyl)-N-ethylbuphedrone hapten, BSA, OVA, N,N-Dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dissolve the hapten in DMF.
-
Add EDC and NHS to the hapten solution and stir for 1 hour at room temperature to activate the carboxylic acid group.
-
Dissolve BSA or OVA in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS for 48 hours with several changes of the buffer to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar coupling ratio using UV-Vis spectrophotometry.
-
Antibody Production (Polyclonal)
Polyclonal antibodies can be generated by immunizing animals with the prepared immunogen (NEB-BSA).
-
Animals: New Zealand white rabbits.
-
Materials: NEB-BSA immunogen, Freund's Complete Adjuvant (FCA), Freund's Incomplete Adjuvant (FIA), sterile PBS.
-
Procedure:
-
Pre-immunization Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum.
-
Primary Immunization: Emulsify the NEB-BSA immunogen (e.g., 1 mg/mL) with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Injections: At 2-3 week intervals, administer booster injections of the immunogen emulsified with FIA.
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer using an indirect ELISA with the coating antigen (NEB-OVA).
-
Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. The IgG fraction containing the polyclonal antibodies can be purified using protein A/G affinity chromatography.
-
Development of a Competitive ELISA
-
Materials: Anti-NEB polyclonal antibody, NEB-OVA coating antigen, this compound standard solutions, Horseradish Peroxidase (HRP) labeled secondary antibody (e.g., Goat anti-rabbit IgG-HRP), TMB substrate, stop solution (e.g., 2M H₂SO₄), 96-well microplates, wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS).
-
Protocol:
-
Coating: Dilute the NEB-OVA coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the wells, followed by 50 µL of the diluted anti-NEB polyclonal antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The performance of the developed immunoassay should be characterized by determining its sensitivity (limit of detection, IC50), and specificity (cross-reactivity with structurally related compounds).
Table 1: Assay Sensitivity for this compound
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | Insert experimentally determined value |
| IC50 (50% Inhibition) | Insert experimentally determined value |
| Dynamic Range | Insert experimentally determined range |
Table 2: Cross-Reactivity of the this compound Immunoassay
Cross-reactivity is determined by measuring the concentration of the cross-reacting compound that causes 50% inhibition (IC50) and is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Insert Structure | Value from Table 1 | 100 |
| Buphedrone | Insert Structure | Insert experimental value | Calculate |
| Pentedrone | Insert Structure | Insert experimental value | Calculate |
| Mephedrone | Insert Structure | Insert experimental value | Calculate |
| Methylone | Insert Structure | Insert experimental value | Calculate |
| MDPV | Insert Structure | Insert experimental value | Calculate |
| Amphetamine | Insert Structure | Insert experimental value | Calculate |
| Methamphetamine | Insert Structure | Insert experimental value | Calculate |
Note: The values in these tables are placeholders and must be determined experimentally.
Visualizations
Caption: Workflow for Hapten Synthesis and Conjugation.
Caption: Polyclonal Antibody Production Workflow.
Caption: Competitive ELISA Workflow.
Conclusion
The development of a specific and sensitive immunoassay for this compound is a crucial step towards effective screening for this emerging designer drug. The protocols outlined in this document provide a comprehensive guide for researchers to produce the necessary reagents and establish a reliable competitive ELISA. Experimental validation of the assay's performance, particularly its cross-reactivity with other synthetic cathinones and common drugs of abuse, is essential to ensure its suitability for forensic and clinical applications. The availability of such an assay will significantly contribute to the monitoring of this compound abuse and aid in public health and safety efforts.
Application Notes and Protocols: N-Ethylbuphedrone in Monoamine Transporter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbuphedrone (NEB) is a synthetic cathinone (B1664624) that acts as a monoamine transporter inhibitor.[1][2] Understanding its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is crucial for neuroscience research and drug development. These application notes provide detailed protocols for conducting in vitro monoamine transporter uptake assays to characterize the pharmacological profile of this compound.
Pharmacological Profile of this compound
This compound is a potent inhibitor of the dopamine transporter (DAT) and shows high selectivity for DAT over the serotonin transporter (SERT).[1] While specific quantitative data for the norepinephrine transporter (NET) is limited in the public domain, it is generally understood that many synthetic cathinones exhibit potent inhibition of NET, often comparable to their effects on DAT.[3]
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Mechanism of monoamine reuptake and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound on human monoamine transporters.
| Compound | Transporter | IC50 (µM) | Ki (µM) | DAT/SERT Selectivity Ratio |
| This compound (NEB) | hDAT | 0.305[1] | 2.33 | >27.9[1] |
| hNET | Data not available | Data not available | ||
| hSERT | >100 | >100 |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Experimental Protocols
This section provides a detailed methodology for performing monoamine transporter uptake inhibition assays using human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of N-Ethylbuphedrone Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of N-Ethylbuphedrone (NEB) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound isomers?
This compound possesses a chiral center, meaning it exists as (R)- and (S)-enantiomers. Additionally, positional isomers may be present. These isomers often have very similar physicochemical properties, making their separation challenging. Key difficulties include co-eluting peaks and poor resolution, which can complicate accurate quantification and identification.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful method for resolving the enantiomers of this compound.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of synthetic cathinones and can be adapted for isomer separation, sometimes requiring derivatization to improve resolution.[3]
Q3: What type of chiral stationary phase (CSP) is recommended for this compound enantioseparation?
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantioseparation of cathinone (B1664624) derivatives.[2] Columns like those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector have shown good results for separating a range of novel psychoactive substances, including cathinones.[4]
Q4: How can I improve the resolution between closely eluting this compound isomers?
Several strategies can be employed to enhance resolution:[5][6][7][8]
-
Optimize the mobile phase composition: Systematically vary the ratio of organic modifier to the non-polar solvent.
-
Adjust the flow rate: Lowering the flow rate can sometimes increase interaction with the stationary phase and improve separation.
-
Control the column temperature: Temperature can affect selectivity and efficiency.
-
Select an appropriate column: Using a column with a different stationary phase chemistry or a longer column with smaller particles can increase resolution.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes:
-
Inappropriate chiral stationary phase (CSP).
-
Suboptimal mobile phase composition.
-
Incorrect flow rate.
Suggested Solutions:
-
CSP Selection: Ensure the chosen CSP is suitable for cathinone enantioseparation. Polysaccharide-based CSPs are a good starting point.
-
Mobile Phase Optimization: In normal-phase mode, systematically adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can also be beneficial.
-
Flow Rate Adjustment: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to allow for better interaction between the enantiomers and the CSP.[8]
Problem 2: Significant Peak Tailing
Possible Causes:
Suggested Solutions:
-
Mobile Phase pH Adjustment: For reversed-phase separations, operating at a lower pH can minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support, which are a common cause of tailing for basic compounds like cathinones.[10]
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if peak shape improves.[9]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[11]
-
Minimize Dead Volume: Ensure all connections are properly made and that the shortest possible tubing length is used between the injector, column, and detector.[12]
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for this compound Enantioseparation
This protocol provides a starting point for the chiral separation of this compound enantiomers based on methods developed for similar cathinones.[1][4]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic this compound (1 mg/mL in mobile phase)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio and degas thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times, resolution (Rs), and selectivity (α) for the enantiomers.
-
Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and flow rate to improve separation if necessary.
Protocol 2: GC-MS Method for this compound Isomer Analysis
This protocol outlines a general approach for the analysis of this compound isomers using GC-MS, which may require derivatization for enhanced separation of positional isomers.[13][14]
1. Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium
-
Derivatizing agent (optional): e.g., trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample: this compound standard or extract
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas Flow: Constant flow mode, e.g., 1.0-1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) with a full scan from m/z 40-550.
3. Sample Preparation (with optional derivatization):
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate).
-
(Optional) Evaporate the solvent to dryness under a stream of nitrogen. Add the derivatizing agent and react according to the manufacturer's instructions (e.g., heat at 70°C for 30 minutes).
-
Reconstitute the sample in a suitable solvent for injection.
4. Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data.
-
Analyze the chromatogram for the separation of isomers and the mass spectra for identification.
Quantitative Data
The following tables summarize representative chromatographic data for the separation of cathinone isomers from the literature. Note that optimal conditions for this compound may vary.
Table 1: HPLC Enantioseparation of Selected Cathinones
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| 3,4-DMMC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/n-butanol/DEA (100:0.3:0.2) | 1.0 | Not specified | >1.5 |
| N-Ethylpentedrone | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/n-butanol/DEA (100:0.3:0.2) | 1.0 | 6.45, 9.18 | 6.68 |
| Cathine | Chiralpak AD-H | n-Heptane/Ethanol/Diethylamine (92:8:0.1) | 1.0 | Not specified | 2.6 |
(Data adapted from references[4] and)
Table 2: GC-MS Retention Times of Derivatized Cathinone Enantiomers
| Compound | Derivatizing Agent | Retention Time (min) | Resolution |
| Nor-mephedrone | L-TPC | 44.70, 45.06 | Baseline |
| Buphedrone | L-TPC | 45.06, 47.13 | Baseline |
(Data adapted from reference[15])
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Peak Tailing Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. support.waters.com [support.waters.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of N-Ethylbuphedrone
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Ethylbuphedrone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant ion suppression for this compound. What are the likely causes and how can I resolve this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] For this compound, this can result in poor sensitivity and inaccurate quantification.[3] The primary causes are endogenous matrix components like phospholipids (B1166683), salts, and proteins that were not removed during sample preparation.[4][5]
Here is a systematic approach to troubleshoot and mitigate ion suppression:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6]
-
Solid-Phase Extraction (SPE): This is often more effective than simpler methods like protein precipitation (PPT) because it provides a more thorough cleanup.[7][8] SPE can effectively remove proteins and phospholipids that are major sources of interference.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique, partitioning this compound into a clean solvent away from matrix interferences.[4][9]
-
Protein Precipitation (PPT): While fast and simple, PPT is a non-selective preparation technique that may not adequately remove matrix components, often leading to significant ion suppression.[7][10]
-
-
Optimize Chromatographic Conditions: Modifying your LC method can chromatographically separate this compound from the matrix components causing suppression.[1][11]
-
Adjust the Gradient: Altering the mobile phase gradient can change the elution profile of both your analyte and interfering compounds.
-
Change the Column: Using a column with a different chemistry (e.g., PFP, C18) can improve separation.
-
Divert the Flow: Use a divert valve to send the initial, unretained portion of the eluent (which often contains highly polar matrix components like salts) to waste instead of the mass spectrometer.[12]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for quantitative bioanalysis as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][13] This allows the ratio of the analyte to the internal standard to remain consistent, enabling accurate quantification despite signal fluctuations.[13]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[2][14] However, this will also reduce the analyte signal, so it may not be suitable for trace analysis.[2]
Question 2: My recovery for this compound is low and inconsistent. Which sample preparation method provides the best results?
Answer:
Low and inconsistent recovery is typically a result of an inefficient sample preparation method. For synthetic cathinones like this compound, the choice of extraction technique is critical.[15] While protein precipitation (PPT) is fast, it often yields lower and more variable recoveries compared to more rigorous methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[10][16]
SPE is frequently recommended for the analysis of synthetic cathinones in biological matrices like blood and urine, as it provides a more comprehensive cleanup and leads to higher, more consistent recoveries.[9][17][18]
Comparison of Sample Preparation Techniques for this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | A rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[19] | The analyte is partitioned between the aqueous sample and an immiscible organic solvent.[20] | The analyte is isolated from the matrix by passing the sample through a solid sorbent cartridge.[9] |
| Pros | Fast, simple, and low cost.[5] | Good for a wide range of compounds; can be highly selective.[20] | High recovery and excellent sample cleanup; can be automated.[7][9] |
| Cons | Non-selective, minimal cleanup, often results in significant matrix effects.[7][8] | Can be labor-intensive, may form emulsions, requires larger solvent volumes.[5] | Higher cost, requires method development to select the correct sorbent and solvents.[7] |
| Typical Recovery | 60-85%[16] | 75-95% | >85%[15] |
| Matrix Effect | High[8] | Moderate | Low[10] |
Question 3: How do I properly validate my LC-MS/MS method to assess matrix effects according to regulatory guidelines?
Answer:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as a mandatory part of bioanalytical method validation.[21][22] The goal is to demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay.[23]
The standard approach involves analyzing samples from multiple sources of the biological matrix.[21]
Key Steps for Matrix Effect Validation (Based on FDA Guidance):
-
Source Blank Matrix: Obtain at least six different lots of the specific biological matrix (e.g., whole blood) from individual donors.[23]
-
Prepare Two Sets of Samples:
-
Set 1 (Neat Solution): Prepare Quality Control (QC) samples at low and high concentrations by spiking the analyte and internal standard (IS) into a clean solvent (e.g., mobile phase).[13]
-
Set 2 (Post-Extraction Spike): Process the blank matrix from each of the six sources through your entire sample preparation procedure. In the final, clean extract, spike the analyte and IS to the same low and high concentrations as in Set 1.[13]
-
-
Analyze and Calculate the Matrix Factor (MF):
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor for the analyte and the IS for each lot of matrix using the following formula:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[13]
-
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[13]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
-
Assess Acceptance Criteria:
-
For the IS-Normalized MF across the different matrix lots, the coefficient of variation (%CV) should not be greater than 15%.[23] This ensures that while a matrix effect may be present, it is consistent across different sources and is corrected for by the internal standard.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the matrix effect in LC-MS/MS?
-
The matrix effect refers to the combined effect of all components in a sample, excluding the analyte, on the measurement of the analyte's signal.[1] It most often manifests as ion suppression or, less commonly, ion enhancement, which can negatively impact the accuracy, precision, and sensitivity of a method.[22][24][25]
-
-
Q2: What is the difference between ion suppression and ion enhancement?
-
Ion suppression is a reduction in the analytical signal of the target analyte caused by co-eluting matrix components that decrease its ionization efficiency.[1] Ion enhancement is an increase in the analytical signal, which can occur if co-eluting compounds improve the ionization efficiency of the analyte.[25] Both phenomena compromise data accuracy.
-
-
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog?
-
A SIL-IS is considered the "gold standard" because its physicochemical properties and chromatographic behavior are nearly identical to the analyte.[13] This means it co-elutes and is affected by matrix effects and extraction variability in the same way as the analyte, providing the most accurate correction and leading to higher precision.[13] A structural analog may have different retention times and extraction recoveries, making it less effective at compensating for these variables.[13]
-
-
Q4: Can changing the ionization source reduce matrix effects?
-
Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][14] This is because ESI relies on processes in the liquid phase that are easily disrupted by non-volatile matrix components.[4] If your method development allows, switching to APCI can sometimes mitigate severe ion suppression.[14]
-
-
Q5: What is a post-column infusion experiment and how does it help identify ion suppression?
-
A post-column infusion experiment is a diagnostic tool used to identify regions in a chromatogram where ion suppression or enhancement occurs.[5][26] It involves continuously infusing a solution of the analyte directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[11] Any dips or rises in the constant analyte signal baseline directly correspond to the retention times of matrix components that cause suppression or enhancement, respectively.[5][11] This helps in adjusting the chromatography to move the analyte's peak away from these interfering regions.[11]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood
This protocol is a general guideline for mixed-mode cation exchange SPE, a common choice for basic drugs like synthetic cathinones.
-
Sample Pre-treatment:
-
To a 1 mL aliquot of whole blood, add 20 µL of a suitable SIL-IS (e.g., this compound-d5).
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Wash the cartridge with 3 mL of methanol to remove remaining neutral interferences.
-
-
Elution:
-
Elute this compound from the cartridge using 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
Protocol 2: Quantitative Evaluation of Matrix Effect
-
Prepare Analyte and IS Stock Solutions: Create separate, verified stock solutions for this compound and its SIL-IS.[23]
-
Prepare QC Samples in Neat Solution (Set A):
-
Prepare at least three replicates of low QC (LQC) and high QC (HQC) concentrations by spiking the analyte and IS into the initial mobile phase.
-
-
Prepare Post-Extraction Spike Samples (Set B):
-
Obtain blank whole blood from at least six different sources.[23]
-
For each source, process a 1 mL aliquot according to the validated SPE protocol (Protocol 1).
-
After eluting and evaporating the extract, reconstitute the residue by adding 100 µL of a spiking solution containing the analyte and IS at the LQC and HQC concentration levels (prepare at least three replicates for each level and each source).
-
-
Analysis:
-
Inject and analyze all samples from Set A and Set B.
-
-
Calculations:
-
Calculate the mean peak area for the analyte and IS in Set A.
-
For each source in Set B, calculate the mean peak area for the analyte and IS.
-
Calculate the Matrix Factor (MF) for each source: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the IS-Normalized MF for each source: IS-Normalized MF = MF_analyte / MF_IS
-
Calculate the mean, standard deviation, and %CV for the IS-Normalized MF across all six sources. The %CV should be ≤15%.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. providiongroup.com [providiongroup.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 20. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 21. fda.gov [fda.gov]
- 22. eijppr.com [eijppr.com]
- 23. fda.gov [fda.gov]
- 24. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Troubleshooting poor peak shape in HPLC analysis of N-Ethylbuphedrone
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Ethylbuphedrone, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs) and Troubleshooting
Peak Shape Issues
Q1: What is causing my this compound peak to tail?
Peak tailing, where a peak is asymmetrically skewed with a drawn-out tail, is the most common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2]
-
Primary Cause: Secondary Silanol (B1196071) Interactions. this compound is a basic compound containing an amine group. This group can interact strongly with residual acidic silanol groups (Si-OH) on the surface of the HPLC column's silica (B1680970) packing material.[3][4] This secondary interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak.
-
Insufficient Buffer Capacity: A mobile phase buffer that is too weak or at an inappropriate pH may not effectively protonate the analyte or suppress the ionization of the silanol groups, leading to inconsistent interactions and tailing.[2]
-
Column Contamination: Heavy metals in the sample or from the HPLC system can accumulate on the column and act as active sites for chelation with the analyte, also causing tailing.[4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH with an acidic additive (e.g., 0.1% formic acid or acetic acid) will protonate the this compound, which can improve peak shape. It also helps suppress the ionization of the residual silanol groups.[4][5]
-
Add a Basic Modifier: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most residual silanols. Using a high-purity silica column specifically designed for basic compounds will significantly reduce tailing.
-
Increase Buffer Strength: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a constant pH and ionic state for the analyte.[2]
Q2: Why is my this compound peak fronting?
Peak fronting, the inverse of tailing, presents as a leading edge or shoulder on the peak.[1][6]
-
Primary Cause: Column Overload. Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the column inlet.[7][8][9] This causes excess analyte molecules to travel down the column faster, leading to a fronting peak.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[10][11][12] This causes the peak to spread and often results in fronting or splitting.[9]
-
Column Degradation: A physical disruption of the column packing bed, such as a void or channel at the column inlet, can cause peak distortion, including fronting.[3][7]
Solutions:
-
Reduce Sample Concentration/Volume: The most straightforward solution is to dilute your sample or inject a smaller volume.[8][9] This will prevent overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample. Avoid dissolving the sample in 100% strong solvents like acetonitrile (B52724) or methanol (B129727) if your mobile phase is highly aqueous.[10][12]
-
Check Column Health: If the problem persists, it may indicate column collapse. This can be checked by reversing and flushing the column or by replacing it with a new one.[3]
Q3: My peaks are broad or split. What should I do?
Broad or split peaks indicate that the analyte band is spreading excessively or being disrupted as it moves through the system.
-
Cause: Sample Solvent Effects. As with peak fronting, a major cause of split or severely broadened peaks is injecting a sample dissolved in a solvent much stronger than the mobile phase.[3][12]
-
Cause: Column Void or Blockage. A void at the head of the column or a partially blocked frit can create alternative flow paths for the sample, resulting in a split or misshapen peak.[3][4] This can affect all peaks in the chromatogram.
-
Cause: Co-elution: A split peak could be two different compounds that are not fully resolved.[3]
Solutions:
-
Optimize Sample Diluent: Reconstitute your sample in a solvent that is weaker than or identical to the mobile phase.[12] This is the most critical step to address this issue.
-
Inspect and Clean the Column: If all peaks are split, suspect a column inlet problem. Try back-flushing the column or changing the inlet frit. If a void has formed, the column may need to be replaced.[3][4]
-
Improve Separation: If co-elution is suspected, adjust the mobile phase composition or gradient to improve the resolution between the interfering peak and this compound.
HPLC Parameters and Protocols
Typical HPLC Starting Conditions
The following table summarizes typical starting parameters for the analysis of synthetic cathinones like this compound. Method optimization will be required for specific applications.
| Parameter | Typical Value / Condition | Rationale / Comment |
| Column | C18 or C8, < 5 µm particle size | Reversed-phase columns are standard for synthetic cathinone (B1664624) analysis.[13] C8 can sometimes provide better peak shape for basic compounds. |
| Dimensions | 50-150 mm length, 2.1-4.6 mm ID | Standard analytical dimensions. UHPLC systems use shorter columns with smaller particle sizes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common volatile additive used to control pH and improve peak shape for basic analytes.[5][14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase HPLC. |
| Gradient | 5-95% B over 10-15 minutes | A typical starting gradient for screening. Isocratic elution can be used if separation is simple. |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column internal diameter (ID). |
| Column Temp. | 25 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, but may affect analyte stability. |
| Injection Vol. | 1 - 10 µL | Keep volume low to prevent overload and peak distortion.[15] |
| Sample Diluent | Initial Mobile Phase Composition | Crucial for good peak shape. Avoid using strong organic solvents.[10][12] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Cathinones have a UV chromophore. A DAD allows for spectral confirmation. |
Detailed Experimental Protocol (Example)
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Perform serial dilutions to the desired working concentration (e.g., 1 µg/mL).
-
Crucially, perform the final dilution step using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This ensures solvent compatibility.
-
-
HPLC Instrument Setup:
-
Column: C18, 100 mm x 2.1 mm, 2.7 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
UV Detector: 254 nm
-
Gradient Program:
-
0.00 min: 5% B
-
10.00 min: 95% B
-
12.00 min: 95% B
-
12.01 min: 5% B
-
15.00 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no system contamination.
-
Inject standards and samples for analysis.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for HPLC peak shape issues.
Mechanism of Peak Tailing and Mitigation
Caption: Chemical interactions causing peak tailing and mitigation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. mac-mod.com [mac-mod.com]
- 13. unodc.org [unodc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Sensitive Detection of N-Ethylbuphedrone (NEB) Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the sensitive detection of N-Ethylbuphedrone (NEB) and its metabolites. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (NEB)?
This compound, a synthetic cathinone, undergoes several key metabolic transformations in the body.[1] The major Phase I metabolic reactions include N-dealkylation (removal of the ethyl group), reduction of the β-keto group to the corresponding alcohol, and hydroxylation of the alkyl chain.[2][3][4] Following these initial changes, the resulting metabolites can undergo Phase II metabolism, where they are conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.[5][6] For some related cathinones, N-acetylation and conjugation with dicarboxylic acids have also been observed.[2][5]
Q2: Which analytical techniques are most effective for detecting NEB and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly powerful and sensitive method for the detection and quantification of NEB and its metabolites in biological samples.[2][7] Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, although care must be taken to avoid thermal degradation of the cathinones in the heated injection port.[2][8] For resolving the different enantiomers (R- and S-forms) of NEB, which may have different pharmacological effects, capillary electrophoresis (CE) has proven effective.[2]
Q3: Why is it important to analyze for metabolites in addition to the parent drug, NEB?
Analyzing for metabolites is crucial for several reasons. Firstly, parent drug concentrations can decline rapidly in the body, while metabolites may be present for a longer duration and at higher concentrations, extending the window of detection. Secondly, identifying specific metabolites provides stronger evidence of drug consumption and helps to build a more complete toxicological and pharmacokinetic profile.[4] In many cases, the metabolites themselves can be pharmacologically active.
This compound Metabolic Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (NEB) [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unodc.org [unodc.org]
- 7. Sensitive determination of buprenorphine and its N-dealkylated metabolite norbuprenorphine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-Ethylbuphedrone (NEB) Reference Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Ethylbuphedrone (NEB) reference standards. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (NEB) reference standards?
For long-term stability, it is recommended to store this compound (NEB) reference standards at -20°C in their original, tightly sealed containers, protected from light and moisture. One supplier suggests that the hydrochloride salt of NEB is stable for at least five years under these conditions[1]. For short-term use, refrigeration at 2°C to 8°C may be acceptable, but it is crucial to minimize the frequency of opening and closing the container to prevent moisture absorption.
Q2: My NEB solution appears discolored. What could be the cause?
Discoloration of NEB solutions can be an indicator of degradation. This may be caused by exposure to light (photodegradation), elevated temperatures, or incompatible solvents. It is also possible that the solution has been contaminated. If discoloration is observed, it is recommended to prepare a fresh solution from a properly stored reference standard.
Q3: I am observing unexpected peaks in my chromatogram when analyzing NEB. What could be the reason?
The presence of unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: NEB, like other synthetic cathinones, can degrade under various conditions, leading to the formation of new chemical entities.
-
Impurities: The reference standard itself may contain impurities from the synthesis process.
-
Contamination: The sample, solvent, or analytical instrument may be contaminated.
To troubleshoot this issue, it is advisable to analyze a freshly prepared solution of the NEB reference standard and compare it to the chromatogram of the sample . If the unexpected peaks are present in the fresh sample, they are likely impurities. If they appear over time or after exposure to certain conditions, they are likely degradation products.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze NEB?
While GC-MS can be used for the analysis of synthetic cathinones, caution is advised due to the potential for thermal degradation. The high temperatures of the GC inlet can cause NEB to break down, leading to the formation of artifacts and inaccurate quantification[2]. Liquid chromatography-mass spectrometry (LC-MS) is often a more suitable technique for the analysis of thermally labile compounds like NEB[3].
Q5: What are the likely degradation pathways for NEB?
Based on the metabolism of similar synthetic cathinones, the primary degradation pathways for NEB are likely to involve:
-
N-dealkylation: The loss of the ethyl group from the nitrogen atom.
-
Ketone reduction: The reduction of the ketone group to a hydroxyl group.
-
Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
-
Oxidative decomposition: This can lead to the formation of imine and enamine species[4].
Troubleshooting Guide: Investigating NEB Stability Issues
If you suspect that your this compound reference standard is degrading, a systematic approach can help identify the cause and ensure the integrity of your experimental results. A forced degradation study is a valuable tool in this process.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on an NEB reference standard. This study will help to identify potential degradation products and determine the stability of NEB under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of NEB in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the NEB stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the NEB stock solution and 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the NEB stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the NEB reference standard in a calibrated oven at 105°C for 24 hours.
-
Dissolve the heat-treated sample in the initial solvent to the original concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of NEB to a calibrated light source providing both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter) for an appropriate duration.
-
A control sample should be wrapped in aluminum foil to exclude light and kept under the same temperature conditions.
-
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The HPLC method should be capable of separating the intact NEB from any degradation products.
-
Monitor the percentage of degradation by comparing the peak area of NEB in the stressed samples to the control sample.
Data Presentation
The quantitative results from a forced degradation study should be summarized in a clear and structured table. The following is an example of how such data could be presented.
| Stress Condition | Duration (hours) | Temperature (°C) | % NEB Remaining (Example) | Number of Degradation Products Detected (Example) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 78.5 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 92.1 | 1 |
| Dry Heat | 24 | 105 | 95.8 | 1 |
| Photostability | - | - | 98.3 | 0 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Potential Degradation Pathway of this compound
This diagram illustrates a potential degradation pathway for this compound based on known metabolic routes of similar cathinone (B1664624) compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines the logical steps involved in conducting a forced degradation study to assess the stability of a reference standard.
Caption: Workflow for a forced degradation study.
This compound's Presumed Mechanism of Action on Dopamine (B1211576) Signaling
This diagram illustrates the presumed mechanism of action of this compound as a dopamine transporter (DAT) inhibitor in the synaptic cleft.
Caption: Inhibition of dopamine reuptake by this compound.
References
Preventing degradation of N-Ethylbuphedrone during sample preparation
Technical Support Center: N-Ethylbuphedrone (NEB) Analysis
Welcome to the technical support center for this compound (NEB) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of NEB during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: My NEB sample concentrations are decreasing over time, even in storage. What is happening?
A1: this compound, like other synthetic cathinones, is known to be unstable in biological samples.[1] This degradation can be influenced by several factors, including storage temperature, the pH of the sample, the storage solvent, and the length of storage.[1] Storing samples at room temperature can lead to significant loss of the analyte.[2][3]
Q2: What are the optimal storage conditions to prevent NEB degradation?
A2: To minimize degradation, samples should be stored at -20°C (freezer) immediately after collection.[3][4] If freezer storage is not immediately available, refrigeration at 4°C is preferable to room temperature, but significant losses can still occur over time.[4] For long-term stability, -20°C is essential. Additionally, acidification of biological samples can increase the stability of cathinones.[1]
Q3: I am observing unexpected peaks in my chromatogram when analyzing NEB. What could they be?
A3: The unexpected peaks are likely degradation products of NEB. The primary degradation pathways for synthetic cathinones involve the reduction of the β-keto group to an alcohol and N-dealkylation (loss of the N-ethyl group).[5][6][7] These degradation products will have different retention times and mass-to-charge ratios in your analysis.
Q4: Which analytical technique is better for NEB analysis: GC-MS or LC-MS/MS?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for analyzing synthetic cathinones like NEB.[8] This is because GC-MS analysis involves high temperatures in the injection port, which can cause thermal degradation of cathinones.[9][10] This degradation can lead to inaccurate quantification and the appearance of artifact peaks. If GC-MS must be used, it is crucial to minimize the injection temperature and the sample's residence time in the inlet to reduce degradation.[9][10]
Q5: What is the best solvent for preparing and storing NEB stock solutions and standards?
A5: Studies on similar cathinones have shown that acetonitrile (B52724) (ACN) provides greater stability compared to methanol (B129727) (MeOH).[2] In methanol, significant degradation of some cathinones was observed, especially at room temperature.[2] Therefore, it is recommended to use acetonitrile for the preparation of stock solutions and standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during storage. | Store all biological samples at -20°C immediately after collection. Avoid multiple freeze-thaw cycles.[4] |
| Degradation during sample preparation. | Keep samples on ice during processing. Use acetonitrile (ACN) instead of methanol (MeOH) for dilutions where possible.[2] Consider acidifying the sample to increase stability.[1] | |
| Thermal degradation in GC-MS. | Use a lower injection port temperature and a split-mode injection to reduce the sample's residence time in the hot inlet.[9] If possible, switch to an LC-MS/MS method.[8] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize the entire sample preparation workflow, from collection to analysis. Ensure consistent timing and temperature control for all samples. |
| Analyte loss during solvent evaporation. | If an evaporation step is necessary (e.g., after solid-phase extraction), use a gentle stream of nitrogen at a low temperature (e.g., <40°C). | |
| Appearance of Unknown Peaks | Formation of degradation products. | This is likely due to ketone reduction or N-dealkylation.[7] Improve storage and handling conditions to minimize degradation. Use the presence of these peaks as an indicator of sample instability. |
| In-source fragmentation/degradation. | Optimize the MS source conditions (e.g., temperature, voltages) to minimize fragmentation. This is particularly relevant for LC-MS/MS. |
Quantitative Data: Stability of Related Cathinones
While specific quantitative stability data for this compound is limited, the following table summarizes stability data for other synthetic cathinones, which can serve as a guide.
Table 1: Stability of Mephedrone (B570743) in Various Conditions over 30 Days (Data extrapolated from a study on mephedrone stability[2][3])
| Storage Condition | Matrix/Solvent | % Loss after 14 Days | % Loss after 30 Days |
| Room Temperature (20°C) | Methanol | >50% | 87.6 ± 3.9% |
| Acetonitrile | Stable | Stable | |
| Refrigerator (4°C) | Methanol | 23.3 ± 9.0% | >30% |
| Acetonitrile | Stable | Stable | |
| Freezer (-20°C) | Methanol | Stable | Stable |
| Acetonitrile | Stable | Stable |
Table 2: Stability of Various Cathinones in Oral Fluid after 1 Month (Data from a study on cathinone (B1664624) stability in different oral fluid collection devices[4])
| Storage Temperature | Sample Type | Analyte Loss |
| Room Temperature | Neat Oral Fluid & Preserved Samples | Up to 100% loss |
| 4°C | Neat Oral Fluid & Oral-Eze™ Samples | Up to 88.2% loss |
| 4°C | Quantisal™ Samples | Up to 34% loss |
| -20°C | All Sample Types | Stable |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for NEB in Whole Blood using SPE
This protocol is based on established methods for synthetic cathinone extraction from biological matrices.[11]
-
Sample Pre-treatment:
-
Thaw frozen whole blood samples (-20°C) at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of an appropriate internal standard (e.g., NEB-d5).
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (78:20:2 v/v/v).
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in 10:90 acetonitrile:water) for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathways for NEB are expected to be similar to its metabolic pathways, involving ketone reduction and N-dealkylation.
References
- 1. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 3. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NEB) [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Addressing cross-reactivity in N-Ethylbuphedrone immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylbuphedrone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an immunoassay for detecting this compound?
Immunoassays for this compound, like those for other small molecules, are typically based on the principle of competitive binding.[1] In these assays, this compound present in a sample competes with a labeled form of the drug (e.g., an enzyme conjugate) for a limited number of binding sites on an antibody specific to the drug class. The amount of signal generated by the labeled drug is inversely proportional to the concentration of this compound in the sample. Common formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT).[1]
Q2: What is cross-reactivity and why is it a concern for this compound immunoassays?
Cross-reactivity is the binding of the assay's antibody to compounds other than the target analyte, in this case, this compound.[2] This is a significant concern because synthetic cathinones, including this compound, belong to a class of compounds with diverse and evolving chemical structures that are closely related to amphetamines.[1] This structural similarity can lead to unpredictable binding with antibodies designed for other, related compounds, potentially causing false-positive or false-negative results.[1][3]
Q3: Are there specific immunoassays available for this compound?
Currently, there are no commercially available immunoassays specifically designed and validated for the exclusive detection of this compound. However, some assays developed for other synthetic cathinones, such as mephedrone (B570743) or methcathinone, may detect this compound due to cross-reactivity.[4][5][6] It is crucial to validate the cross-reactivity of any assay with this compound before use in a research or clinical setting.
Q4: Can this compound cross-react with amphetamine or methamphetamine immunoassays?
The potential for cross-reactivity of this compound with amphetamine or methamphetamine immunoassays exists due to shared structural features.[1] However, the degree of cross-reactivity is often low and highly dependent on the specific antibody used in the assay.[7] Some studies have shown that many cathinone (B1664624) derivatives exhibit less than 4% cross-reactivity in assays targeting amphetamine or methamphetamine.[7] Confirmatory testing with a more specific method like mass spectrometry is always recommended for presumptive positive results from these general assays.[8][9]
Troubleshooting Guide
Problem 1: Unexpected Positive Result (Potential False Positive)
-
Possible Cause: Cross-reactivity with a structurally related compound.
-
Troubleshooting Steps:
-
Review Sample Matrix: Identify all known substances present in the sample, including other synthetic cathinones, amphetamines, or pharmaceuticals with similar chemical structures.
-
Consult Cross-Reactivity Data: Refer to the immunoassay kit's package insert and available literature for known cross-reactants. See the tables below for cross-reactivity data of compounds structurally similar to this compound in commercially available synthetic cathinone assays.
-
Perform Confirmatory Analysis: Use a highly specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm the presence and identity of this compound.
-
Consider Sample Adulteration: In some contexts, the presence of adulterants can interfere with the assay and produce false results.[3]
-
Problem 2: Unexpected Negative Result (Potential False Negative)
-
Possible Cause 1: The concentration of this compound is below the assay's limit of detection (LOD).
-
Troubleshooting Steps:
-
Check Assay Sensitivity: Verify the LOD of the immunoassay from the manufacturer's specifications.
-
Concentrate the Sample: If feasible, employ a sample concentration method to increase the analyte concentration.
-
Use a More Sensitive Method: Consider using a more sensitive analytical technique like LC-MS/MS for detection.
-
-
Possible Cause 2: Poor cross-reactivity of the antibody with this compound.
-
Troubleshooting Steps:
-
Review Cross-Reactivity Data: The antibody in the chosen assay may have low affinity for this compound. Refer to the data tables below. Note that even structurally similar compounds can have vastly different cross-reactivities.
-
Test a Different Immunoassay: If available, try an immunoassay from a different manufacturer that targets synthetic cathinones, as antibody specificity can vary significantly.
-
Confirm with a Reference Method: Spike a known concentration of this compound into a negative control sample and analyze it with both the immunoassay and a confirmatory method to assess the assay's ability to detect the compound.
-
Problem 3: High Variability in Results
-
Possible Cause: Inconsistent experimental technique or reagent issues.
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of all samples, standards, and reagents.
-
Check Reagent Preparation and Storage: Verify that all reagents were prepared correctly and stored at the recommended temperatures. Ensure reagents have not expired.
-
Ensure Proper Mixing: Thoroughly mix all reagents and samples before use.
-
Verify Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol.
-
Check Plate Washing Steps: Ensure consistent and thorough washing of the microplate wells to remove unbound reagents.
-
Data Presentation: Cross-Reactivity of Structurally Similar Compounds
Due to the limited availability of specific cross-reactivity data for this compound, the following tables summarize the cross-reactivity of structurally similar cathinone derivatives in commercially available ELISA kits. This information can help researchers infer the potential for an assay to detect this compound.
Table 1: Cross-Reactivity in Neogen Synthetic Cathinones (Methcathinone) ELISA Kit
| Compound | % Cross-Reactivity |
| R(+) Methcathinone | 100% |
| Mephedrone | 167% |
| Methedrone | 150% |
| Methylone | 120% |
| Buphedrone | 103% |
| 4-Fluoromethcathinone (Flephedrone) | 94% |
| 3-Fluoromethcathinone | 75% |
| (±) Methcathinone | 73% |
| Ethylone (bk-MDEA) | 43% |
| Ethcathinone | 40% |
| 4-Methylethcathinone | 35% |
| Pentylone | 2% |
| Pentedrone | 1% |
| Data sourced from Neogen Corporation product literature.[5] |
Table 2: Cross-Reactivity in Randox Mephedrone/Methcathinone ELISA Kit
| Compound | % Cross-Reactivity |
| Mephedrone HCl | 100% |
| Methedrone HCl | 79% |
| Methylone HCl | 63% |
| Flephedrone HCl | 45% |
| R(+)- Methcathinone HCl | 44% |
| Methcathinone HCl | 43% |
| 3-Fluoromethcathinone HCl (3-FMC) | 16% |
| Methylethcathinone HCl | 10% |
| Ethylone HCl | 7% |
| N-ethylcathinone HCl | 4% |
| Butylone HCl | 4% |
| Buphedrone HCl | <1% |
| Pentylone HCL | <1% |
| Pentedrone HCl | <1% |
| Data sourced from Randox Toxicology product literature.[10] |
Experimental Protocols
Generalized Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA to detect this compound. Note: Always refer to the specific instructions provided by the manufacturer of your ELISA kit.
-
Reagent Preparation:
-
Allow all reagents, including standards, controls, and samples, to reach room temperature before use.
-
Prepare wash buffer and any other required solutions according to the kit's instructions.
-
-
Sample and Standard Addition:
-
Add a specific volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
-
Competitive Binding:
-
Add the enzyme-labeled drug conjugate to each well.
-
Incubate the plate for the time and temperature specified in the protocol. During this step, the this compound in the sample and the enzyme conjugate will compete for binding to the immobilized antibodies.
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. This removes any unbound drug and enzyme conjugate.
-
-
Substrate Addition and Color Development:
-
Add the enzyme substrate solution to each well.
-
Incubate the plate in the dark for the specified time to allow for color development. The enzyme bound to the plate will convert the substrate into a colored product.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzyme-substrate reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generalized EMIT Protocol
This protocol describes the general principles of a homogeneous Enzyme Multiplied Immunoassay Technique (EMIT) for the detection of this compound. These assays are typically performed on automated clinical chemistry analyzers.
-
Reagent and Sample Preparation:
-
Place the EMIT reagents, calibrators, controls, and samples on the automated analyzer.
-
-
Automated Assay Procedure:
-
The analyzer pipettes the sample and the antibody reagent into a reaction cuvette.
-
After a brief incubation, the enzyme-labeled drug reagent is added.
-
The this compound in the sample competes with the enzyme-labeled drug for binding to the antibody.
-
When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is blocked.
-
The analyzer adds a substrate to the cuvette.
-
The activity of the unbound enzyme-labeled drug is measured spectrophotometrically by monitoring the rate of substrate conversion. The enzyme activity is directly proportional to the concentration of this compound in the sample.
-
Visualizations
Caption: Generalized workflow for a competitive ELISA.
Caption: Troubleshooting decision tree for an unexpected positive result.
References
- 1. benchchem.com [benchchem.com]
- 2. content.veeabb.com [content.veeabb.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neogen.com [neogen.com]
- 6. labcompare.com [labcompare.com]
- 7. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. randoxtoxicology.com [randoxtoxicology.com]
Technical Support Center: Fine-tuning GC-MS Parameters for N-Ethylbuphedrone Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of N-Ethylbuphedrone (NEB) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEB) and why is it challenging to analyze using GC-MS?
This compound (NEB) is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS).[1] Its chemical name is 2-(ethylamino)-1-phenylbutan-1-one, with a molecular formula of C12H17NO.[1][2] A primary challenge in its forensic identification is its structural similarity to other cathinone derivatives, especially its positional isomers like 4-methylethcathinone (4-MEC), which have the same molecular weight, making them difficult to distinguish by standard GC-MS techniques alone.[1]
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
Derivatization is often recommended for the analysis of synthetic cathinones to improve their chromatographic behavior and mass spectral quality.[3] For many cathinones, derivatization can address issues like poor detection due to limited significant ions in their mass spectra.[3] Acylating agents are commonly used, with studies indicating that pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are often effective choices.[4][5]
Q3: What are the expected mass spectral characteristics of this compound?
The analysis of this compound and other synthetic cathinones by GC-MS in electron ionization (EI) mode often results in fragmentation patterns that can be used for identification. While specific mass spectra for this compound should be compared against a reference standard, general fragmentation patterns for cathinones can be found in various spectral databases.[6] The molecular weight of this compound is 191.27 g/mol .[1][2]
Q4: What are some alternative analytical techniques to GC-MS for this compound analysis?
Due to challenges with GC-MS, such as potential thermal degradation of the analyte in the injector, alternative methods are often employed.[5] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, or high-resolution mass spectrometry (HRMS) can offer better sensitivity and circumvent issues of thermal degradation, and may be necessary for unambiguous identification, especially when dealing with isomers.[1][5]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with PFPA
This protocol outlines a general procedure for the derivatization of cathinones like this compound using Pentafluoropropionic Anhydride (PFPA).
-
Sample Preparation: Evaporate a solution containing the this compound sample and an internal standard to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of ethyl acetate (B1210297) to the dried extract.
-
Add 50 µL of PFPA.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 70°C for 20 minutes.[3]
-
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.[3]
Protocol 2: GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Injection Mode | Pulsed Splitless[7] |
| Injector Temperature | 270°C[7] |
| Carrier Gas | Helium |
| Oven Program | Initial temp 80°C for 1 min, ramp to 160°C at 30°C/min, then to 250°C at 5°C/min, hold for 1 min.[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 280°C[7] |
| Mass Range | 40-500 m/z[8][9] |
| Transfer Line Temp | 280°C[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Signal | Thermal degradation in the injector. | Lower the injector temperature (e.g., start at 230°C). Use a splitless injection to minimize residence time in the inlet.[5] |
| Inefficient derivatization. | Ensure all reagents and glassware are dry. Optimize incubation time and temperature. Use a molar excess of the derivatizing agent. | |
| Poor Peak Shape (Tailing) | Incomplete derivatization leaving polar groups exposed. | Re-optimize the derivatization procedure to ensure a complete reaction. |
| Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.[3] | |
| Ghost Peaks | Contaminated syringe or injector. | Run a bakeout of the injector. Thoroughly clean the syringe with appropriate solvents.[5] |
| Carryover from a previous injection. | Inject a blank solvent run after a high-concentration sample to flush out any residual sample.[5] | |
| Difficulty Differentiating Isomers | Co-elution of isomers. | Optimize the GC oven temperature program. A slower temperature ramp can improve peak resolution.[9] |
| Similar mass spectra. | Use a targeted GC-MS/MS method for more specific fragmentation and identification. Consider alternative techniques like LC-MS for better separation.[10] |
Visualizations
Caption: GC-MS workflow for this compound identification.
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. This compound (NEB) [benchchem.com]
- 2. This compound | C12H17NO | CID 20326296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Detection of N-Ethylbuphedrone in Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Ethylbuphedrone in wastewater.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting this compound in wastewater?
A1: The most prevalent and effective technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of this compound in complex matrices like wastewater. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often requiring derivatization of the analyte.[4]
Q2: How can I improve the stability of this compound in my wastewater samples before analysis?
A2: Proper sample preservation is critical to prevent degradation of this compound. Key recommendations include:
-
Acidification: Adjust the sample pH to 2 using an acid like HCl immediately after collection. This helps to inhibit microbial activity.[1][4]
-
Storage Temperature: Store samples at 4°C for short-term storage and frozen at -20°C for long-term storage to minimize degradation.[1][5] While cathinone-like substances are generally more stable than other new psychoactive substances (NPS) in wastewater, proper storage is still paramount.[6]
Q3: What is the purpose of Solid-Phase Extraction (SPE) in the analytical workflow?
A3: Solid-Phase Extraction (SPE) is a critical sample preparation step that serves three main purposes:
-
Pre-concentration: It concentrates the this compound from a large sample volume into a much smaller volume, thereby increasing its concentration to a level that is detectable by the analytical instrument.[7]
-
Purification: It removes interfering substances from the wastewater matrix that could otherwise suppress the signal of this compound during analysis (matrix effects).[1][7]
-
Solvent Exchange: It allows for the transfer of the analyte into a solvent that is compatible with the analytical instrument (e.g., LC-MS/MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Degradation of Analyte: Improper sample storage or handling. | Ensure samples are acidified to pH 2 and stored at -20°C. Minimize freeze-thaw cycles.[5][8] |
| Inefficient Extraction: Sub-optimal SPE protocol or incorrect sorbent selection. | Optimize the SPE method. For cathinones, cation-exchange cartridges like Oasis MCX or WCX have shown good recoveries.[9][10] Ensure proper conditioning, loading, washing, and elution steps are followed. | |
| Matrix Effects: Co-eluting compounds from the wastewater matrix are suppressing the ionization of this compound. | Use an isotopically labeled internal standard for this compound to correct for matrix effects and potential losses during sample preparation.[9] Improve sample clean-up, for example, by optimizing the wash steps in the SPE protocol. | |
| Poor Peak Shape in Chromatogram | Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is too strong, causing peak fronting or splitting. | Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase of the liquid chromatography gradient. |
| Column Overloading: Injecting too much sample or too high a concentration of the analyte. | Dilute the sample extract or reduce the injection volume. A large-volume injection technique can be an alternative to off-line SPE, but requires careful optimization.[11] | |
| Inconsistent Recovery | Variability in SPE Protocol: Inconsistent application of the SPE method across samples. | Ensure precise and consistent execution of all SPE steps (e.g., flow rates, solvent volumes). Consider using an automated SPE system for higher reproducibility. |
| Analyte Breakthrough: The analyte does not fully retain on the SPE sorbent during sample loading. | Ensure the sample loading flow rate is slow enough for efficient retention. Check that the sorbent mass is sufficient for the sample volume. | |
| High Background Noise | Insufficient Sample Clean-up: The sample extract still contains a high level of interfering matrix components. | Optimize the SPE wash step by using a solvent that can remove interferences without eluting the this compound. |
| Contaminated Solvents or Glassware: Impurities are being introduced during sample preparation. | Use high-purity solvents (e.g., HPLC or MS grade) and thoroughly clean all glassware. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of synthetic cathinones, including compounds similar to this compound, in wastewater. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Class | Analytical Method | LOD (ng/L) | LOQ (ng/L) | Reference(s) |
| Synthetic Cathinones | LC-MS/MS | 0.01 - 4.0 | 0.03 - 10 | [6][11][12] |
| Synthetic Cathinones | SPE-LC-HRMS | 0.1 - 0.5 | 1 - 5 | [10] |
| N-Ethylcathinone | SPE-UHPLC-MS/MS | - | 1 - 5 | [9] |
Table 2: Recovery Rates from Solid-Phase Extraction (SPE)
| SPE Cartridge | Analyte Class | Recovery (%) | Reference(s) |
| Oasis HLB | Various NPS | ~46% | [6] |
| Oasis WCX | Synthetic Cathinones | 70 - 100% | [10] |
| Oasis MCX | Various Drugs of Abuse | Generally effective for basic compounds | [4][9] |
Experimental Protocols
Detailed Methodology for Sample Preparation using SPE
This protocol is a general guideline for the extraction of this compound from wastewater using a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Sample Pre-treatment:
-
Filter the wastewater sample (e.g., 100 mL) through a glass fiber filter (e.g., 1.2 µm) to remove suspended solids.
-
Acidify the filtered sample to pH 2 with hydrochloric acid.
-
Spike the sample with an appropriate amount of an isotopically labeled internal standard for this compound.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis MCX, 60 mg) sequentially with:
-
6 mL of methanol (B129727)
-
6 mL of ultrapure water
-
6 mL of ultrapure water adjusted to pH 2
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge sequentially to remove interferences:
-
6 mL of ultrapure water adjusted to pH 2
-
6 mL of methanol
-
-
-
Elution:
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
Elute the analyte with 6 mL of a 5% ammonium (B1175870) hydroxide (B78521) solution in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS system (e.g., a mixture of the initial mobile phase).
-
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid). A gradient elution is employed to separate the analyte from other compounds.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions from the precursor ion to product ions for both this compound and its labeled internal standard to ensure specificity and accuracy.
Visualizations
Caption: Experimental workflow for this compound analysis in wastewater.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. Verificação de segurança [brjac.com.br]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. euda.europa.eu [euda.europa.eu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. euseme.eu [euseme.eu]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones in different types of environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS [eeer.org]
Resolving co-eluting peaks in N-Ethylbuphedrone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Ethylbuphedrone (NEB). The following resources are designed to help resolve common issues, particularly the challenge of co-eluting peaks with its positional isomer, 4-methylethcathinone (4-MEC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
A1: The primary challenge in the analysis of this compound is its co-elution with positional isomers, most notably 4-methylethcathinone (4-MEC).[1] Since these compounds have the same molecular weight and similar chemical structures, they often exhibit very close retention times in both gas chromatography (GC) and liquid chromatography (LC), making their individual quantification and identification difficult.[2][3][4] Achieving baseline separation is critical for accurate analysis and requires optimized chromatographic conditions.
Q2: Why is it crucial to separate this compound from its isomers?
A2: Although structurally similar, positional isomers of synthetic cathinones can have different pharmacological and toxicological profiles. Therefore, accurate identification and quantification of each specific isomer are essential for forensic toxicology, clinical diagnostics, and drug development research to ensure accurate interpretation of results and to understand the specific effects of each compound.
Q3: What analytical techniques are most suitable for this compound analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for the analysis of this compound and other synthetic cathinones.[5][6] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when dealing with complex matrices like biological samples.[5] GC-MS is also a robust technique, though derivatization may sometimes be necessary to improve peak shape and thermal stability.[6]
Q4: What are the characteristic mass spectral fragments of this compound?
A4: In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is characterized by α-cleavage, leading to the formation of an iminium ion. The fragmentation pattern of N-ethylcathinone, a closely related compound, shows a characteristic ion at m/z 124, corresponding to [C2H5-N≡C-CF3]+ after derivatization with TFAA.[7] The mass spectrum of 4-MEC, a key isomer, shows a parent ion at m/z 192.1381 and major fragments at m/z 174.1280, 145.0883, 119.0858, and 91.0563.[2] Understanding these fragmentation patterns is key to identifying co-eluting compounds, even when chromatographic separation is incomplete.
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: Co-elution of this compound and 4-Methylethcathinone (4-MEC) is observed in my chromatogram.
This guide provides a step-by-step approach to troubleshoot and resolve this common issue.
Step 1: Confirm Co-elution
Before modifying your method, confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.
-
Mass Spectral Analysis: Examine the mass spectra across the peak. If the spectra are not consistent throughout the peak, it is likely that multiple components are co-eluting. For LC-MS/MS, monitor multiple specific MRM transitions for each compound.
Step 2: Method Optimization
If co-elution is confirmed, systematic optimization of your chromatographic method is necessary.
For Liquid Chromatography (LC) Methods:
-
Modify the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting compounds. Decrease the rate of change of the organic solvent percentage in the mobile phase.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Mobile Phase pH: For ionizable compounds like cathinones, adjusting the pH of the aqueous mobile phase can significantly impact retention times and selectivity. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) is a common practice.
-
Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider using a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds compared to standard C18 columns.
-
Reduce Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Decreasing the column temperature can also enhance separation in some cases, although it may lead to broader peaks and longer run times.
For Gas Chromatography (GC) Methods:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds. Introducing an isothermal hold at a specific temperature can also be beneficial.
-
Change the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency.
-
Use a Different GC Column: A longer column or a column with a different stationary phase (e.g., a more polar phase) can provide the necessary selectivity to resolve the isomers.
Data Presentation
The following tables summarize key analytical parameters for this compound and its common co-eluting isomer, 4-methylethcathinone (4-MEC). Note: Retention times are highly dependent on the specific chromatographic system and method parameters.
Table 1: GC-MS Data for this compound
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 12.25 | 58, 72, 105, 119, 146 |
Data sourced from a GC-MS/MS method for synthetic cathinones.[8]
Table 2: LC-MS/MS Data for 4-Methylethcathinone (4-MEC)
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| 4-Methylethcathinone (4-MEC) | 192.1 | 174.1, 145.1, 119.1 |
Data from an LC-MS/MS screening method for methcathinone (B1676376) analogs.[3][4]
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of Synthetic Cathinones
This protocol provides a general framework for the analysis of this compound and other synthetic cathinones in oral fluid and sweat.
1. Sample Preparation:
- Perform a liquid-liquid extraction of the sample.
- Dry the extract under a gentle stream of nitrogen.
- Derivatize the sample with pentafluoropropionic anhydride.
- Reconstitute the dried, derivatized sample in ethyl acetate (B1210297) for injection.[8]
2. GC-MS/MS Instrumentation and Conditions:
- GC Column: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start with an initial oven temperature of around 80°C, hold for 1-2 minutes, then ramp up to approximately 300°C at a rate of 10-20°C/min, and hold for a few minutes.
- Injection Mode: Splitless injection.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Detection: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor and product ion transitions for each analyte.
Protocol 2: LC-MS/MS Screening of Synthetic Cathinones
This protocol outlines a general procedure for the screening of this compound and its analogs in bulk powder samples.
1. Sample Preparation:
- Dissolve a small amount of the powder sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Filter the sample solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC Column: A reversed-phase column, such as a C18 or a biphenyl column, is recommended for good separation of cathinone (B1664624) isomers.
- Mobile Phase A: Water with a small amount of additive like 0.1% formic acid or 5 mM ammonium formate to improve peak shape and ionization.
- Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
- Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run to elute the compounds of interest. A shallow gradient is often necessary to separate closely eluting isomers.
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- MS Ionization: Electrospray Ionization (ESI) in positive mode.
- MS Detection: Multiple Reaction Monitoring (MRM) with optimized precursor and product ion transitions for each target analyte.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification and characterization of the new designer drug 4'-methylethcathinone (4-MEC) and elaboration of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening method for seven different methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in N-Ethylbhedrone Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the selectivity of analytical methods for N-Ethylbhedrone (NEB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving high selectivity in the analysis of N-Ethylbhedrone?
A1: The primary challenges in achieving high selectivity for N-Ethylbhedrone analysis stem from its structural characteristics and the complexity of the matrices in which it is often found. Key issues include:
-
Presence of Isomers: NEB has several positional and structural isomers, such as 4-Methylethcathinone (4-MEC), which can have similar fragmentation patterns in mass spectrometry and close retention times in chromatography, leading to potential misidentification and inaccurate quantification.[1][2]
-
Matrix Effects: When analyzing biological samples like urine or plasma, endogenous components can co-elute with NEB and interfere with its ionization in the mass spectrometer, causing ion suppression or enhancement.[3][4][5] This can significantly impact the accuracy and precision of the results.
-
Chirality: NEB is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, necessitating chiral separation methods to selectively quantify each one.[6][7][8]
-
Thermal Instability: Like other cathinones, NEB can be susceptible to thermal degradation in the hot injector port of a gas chromatograph, potentially leading to the formation of artifacts and reduced sensitivity.[2]
Q2: Which analytical techniques are most suitable for the selective analysis of N-Ethylbhedrone?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed and suitable techniques for the selective analysis of N-Ethylbhedrone.[9][10]
-
LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices. It minimizes the risk of thermal degradation as it does not require high temperatures for sample introduction.[11][12]
-
GC-MS is a powerful tool, particularly for its high chromatographic resolution. Derivatization is often necessary to improve the volatility and thermal stability of NEB and to enhance its chromatographic properties.[9][10][13]
Q3: Why is chiral separation important for N-Ethylbhedrone analysis?
A3: N-Ethylbhedrone possesses a chiral center, meaning it exists as two enantiomers (mirror images). These enantiomers can have different interactions with biological systems, leading to variations in their effects and metabolism. Therefore, separating and quantifying the individual enantiomers is crucial for a comprehensive toxicological and pharmacological assessment.[6][7][8][14] Capillary electrophoresis and liquid chromatography with chiral stationary phases are common techniques for this purpose.[6][7]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution with Isomers
Symptoms:
-
Overlapping or poorly separated peaks for N-Ethylbhedrone and its isomers (e.g., 4-MEC).
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Column | For GC-MS: Consider using a column with a different stationary phase polarity (e.g., mid-polarity like DB-35 or DB-200) to alter selectivity.[9] For LC-MS/MS: Experiment with different C18 column chemistries or consider a phenyl-hexyl column to enhance separation based on aromatic interactions. |
| Inadequate Mobile Phase/Temperature Gradient | For GC-MS: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[9] For LC-MS/MS: Adjust the mobile phase gradient. A shallower gradient can increase the resolution between isomers. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate). |
| Derivatization Issues (GC-MS) | The choice of derivatizing agent can influence chromatographic separation. Consider different agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) which can alter the retention times of isomers differently.[13][15] |
Issue 2: Inconsistent or Low Analyte Response (Matrix Effects)
Symptoms:
-
Poor reproducibility of results between samples.
-
Significantly lower or higher peak areas for NEB in matrix samples compared to neat standards.
-
Failure to meet validation criteria for accuracy and precision.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Implement a more effective sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge for better cleanup of biological fluids.[16] Liquid-Liquid Extraction (LLE): Optimize the pH and choice of organic solvent to selectively extract NEB while leaving interferences behind.[17] |
| Ion Suppression/Enhancement in the MS Source | Modify Chromatographic Conditions: Adjust the gradient to separate NEB from the co-eluting matrix components that are causing the interference.[3] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., N-Ethylbhedrone-d5) will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[5] |
| Inappropriate Ionization Technique | If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows, as it can be less prone to interference from the sample matrix.[5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of N-Ethylbhedrone in Urine (with Derivatization)
-
Sample Preparation (LLE):
-
To 1 mL of urine, add an appropriate internal standard (e.g., N-Ethylbhedrone-d5).
-
Alkalinize the sample to a pH of ~9.5 with a suitable buffer (e.g., sodium carbonate/bicarbonate buffer).[10]
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane/ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[10]
-
Cap the vial and heat at 70°C for 20 minutes.
-
Evaporate the solvent and excess reagent to dryness and reconstitute in 100 µL of ethyl acetate for injection.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for NEB-TFA derivative.
-
Protocol 2: LC-MS/MS Analysis of N-Ethylbhedrone in Plasma
-
Sample Preparation (SPE):
-
To 0.5 mL of plasma, add an appropriate internal standard (e.g., N-Ethylbhedrone-d5).
-
Precipitate proteins by adding 1.5 mL of cold acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with 2 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by 0.1% formic acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water, followed by methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NEB and its internal standard.
-
Quantitative Data Summary
Table 1: Comparison of Method Performance for N-Ethylbhedrone Analysis
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Selectivity Challenges | Isomer co-elution, thermal degradation | Matrix effects (ion suppression/enhancement) |
Note: These are typical values and may vary depending on the specific instrumentation, method, and matrix.
Visualizations
Caption: General experimental workflow for the analysis of N-Ethylbhedrone.
Caption: Troubleshooting logic for enhancing selectivity in N-Ethylbhedrone analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. ojp.gov [ojp.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
- 7. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validation of Analytical Methods for N-Ethylbuphedrone in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of N-Ethylbuphedrone (NEB) in oral fluid. The objective is to offer a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data from published studies. This document details experimental protocols and presents quantitative data in a structured format to aid in the selection and implementation of the most suitable method for specific research or clinical needs.
Comparative Analysis of Validation Parameters
The selection of an analytical method is critically dependent on its validation parameters. The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of synthetic cathinones, including compounds structurally similar to NEB, in oral fluid.
Table 1: Comparison of GC-MS/MS and LC-MS/MS Method Validation Parameters for Synthetic Cathinones in Oral Fluid
| Validation Parameter | GC-MS/MS | LC-MS/MS |
| Linearity Range | 0.5 - 100 ng/mL | 0.075 - 40 ng/g |
| Limit of Detection (LOD) | Not explicitly stated for NEB, but for similar compounds can be in the low ng/mL range. | 0.003 - 0.03 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.075 ng/g |
| Precision (Intra-day) | < 20% | < 15% |
| Precision (Inter-day) | < 20% | < 15% |
| Accuracy | < 20% | 90.5 - 112.5% of target |
| Recovery | > 85% | Variable, but optimized |
| Matrix Effect | Derivatization can mitigate | Can be significant, requires careful evaluation |
Table 2: Detailed Performance Data from a Validated GC-MS/MS Method for N-ethyl Pentedrone (a structural analog of NEB)
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |
| N-ethyl Pentedrone | 0.5 - 100 | 0.5 | < 15 | < 15 | 92 - 108 |
Table 3: Detailed Performance Data from a Validated LC-MS/MS Method for Synthetic Cathinones
| Analyte Group | Linearity Range (ng/g) | LOD (ng/g) | LOQ (ng/g) |
| Synthetic Cathinones | 0.075 - 40 | 0.003 - 0.03 | 0.075 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Oral Fluid Sample Collection and Preparation
Oral fluid is a non-invasive matrix that is increasingly used for drug testing.[1] Proper collection and preparation are paramount for accurate results.
-
Collection: Oral fluid is collected using a specialized device, such as a Salivette® or similar swab-based collector.[2] The collected sample is then stabilized and transported to the laboratory.
-
Sample Pre-treatment: The primary goal of sample pre-treatment is to extract the analyte of interest from the complex oral fluid matrix and to remove interfering substances. Two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3]
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between the aqueous oral fluid sample and an immiscible organic solvent. A typical LLE protocol for synthetic cathinones involves the addition of a buffer to adjust the pH, followed by the addition of an organic solvent (e.g., ethyl acetate).[4] After vortexing and centrifugation, the organic layer containing the analyte is separated and evaporated to dryness. The residue is then reconstituted in a suitable solvent for injection into the analytical instrument.[4]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from the sample matrix. The sample is loaded onto an SPE cartridge, followed by washing steps to remove interferences. The analyte is then eluted with a small volume of an appropriate solvent. SPE can offer cleaner extracts compared to LLE.[3]
-
GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For many synthetic cathinones, a derivatization step is necessary to improve their chromatographic properties and sensitivity.[6]
-
Derivatization: The extracted residue is derivatized using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA).[4] This step converts the polar functional groups of the cathinones into less polar and more volatile derivatives suitable for GC analysis.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polar column). The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas like helium) and the stationary phase of the column.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The resulting ions are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is highly suited for the analysis of polar and thermally labile compounds, making it a preferred method for many synthetic cathinones without the need for derivatization.[5][8]
-
Chromatographic Separation: The reconstituted sample extract is injected into a liquid chromatograph. Separation is typically performed on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) additive) and an organic solvent like acetonitrile (B52724) or methanol.[9]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analytes are ionized and then fragmented in the collision cell of the tandem mass spectrometer. Similar to GC-MS/MS, detection is performed in MRM mode for high selectivity and sensitivity.[10] A comparison of a high-resolution mass spectrometer (Orbitrap) and a triple quadrupole mass spectrometer (QqQ) showed that the triple quadrupole offered higher sensitivity for synthetic cathinones in oral fluid.[8]
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the general analytical workflow and a comparison of the GC-MS and LC-MS/MS methodologies.
Caption: General workflow for the validation of an analytical method for this compound in oral fluid.
Caption: Comparative workflow of GC-MS/MS and LC-MS/MS for this compound analysis in oral fluid.
References
- 1. Analysis of Drugs in Oral Fluid Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A validated method for the detection and quantitation of 50 drugs of abuse and medicinal drugs in oral fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Testing in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. A new LC-MS/MS confirmation method for the determination of 17 drugs of abuse in oral fluid and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethylbuphedrone and Mephedrone: Pharmacological and Toxicological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the pharmacological and toxicological effects of N-Ethylbuphedrone (NEB) and mephedrone (B570743). The information is compiled from preclinical and in vitro studies to offer an objective comparison of their interactions with key monoamine transporters, their metabolic pathways, and overall pharmacological profiles.
Pharmacological Effects: A Head-to-Head Comparison
Both this compound and mephedrone are synthetic cathinones that exert their primary effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). However, their potency and selectivity for these transporters differ, leading to distinct pharmacological profiles.
This compound is a potent inhibitor of dopamine uptake, with an IC50 value of approximately 0.305 μM.[1] It exhibits high selectivity for the dopamine transporter over the serotonin transporter, a characteristic that is often associated with a high potential for abuse.[1] The N-ethyl substitution in NEB has been shown to increase its potency for DAT inhibition compared to its parent cathinone.[1]
Mephedrone, on the other hand, acts as a non-selective substrate for monoamine transporters, meaning it both inhibits reuptake and promotes the release of neurotransmitters.[2] In vitro studies have shown that mephedrone is a potent releaser of both dopamine and serotonin.[2] This dual action on both dopaminergic and serotonergic systems is thought to contribute to its characteristic euphoric and empathogenic effects, which users have compared to those of MDMA.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the interaction of this compound and mephedrone with monoamine transporters. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, µM)
| Compound | DAT (IC50, µM) | SERT (IC50, µM) | NET (IC50, µM) |
| This compound (NEB) | ~0.305[1] | Data Not Available | Data Not Available |
| Mephedrone | 5.9[3][4] | 19.3[3][4] | 1.9[3][4] |
Table 2: Monoamine Release (EC50, nM)
| Compound | DAT (EC50, nM) | SERT (EC50, nM) | NET (EC50, nM) |
| This compound (NEB) | Data Not Available | Data Not Available | Data Not Available |
| Mephedrone | 49.1[2] | 118.3[2] | 62.7[2] |
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of NEB and mephedrone also show notable differences. Mephedrone has a relatively short plasma half-life, which may contribute to the tendency for users to engage in repeated dosing.[2] It is metabolized in vivo through N-demethylation and reduction of the keto group.[5]
Studies in mice have shown that this compound is also subject to metabolism, with N-dealkylation being one of the observed pathways.[5] However, detailed pharmacokinetic parameters for NEB in humans are not yet well-characterized.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to block the reuptake of neurotransmitters into cells.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured in appropriate media.[6]
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., NEB or mephedrone).[6]
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to the wells to initiate uptake.[6]
-
Termination of Uptake: After a defined incubation period, the uptake process is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.[6]
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific transporter.
-
Membrane Preparation: Cell membranes are prepared from HEK 293 cells expressing the transporter of interest.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the transporter, along with varying concentrations of the test compound.
-
Filtration: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Visualizations
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Mechanism of monoamine transporter inhibition by this compound and mephedrone.
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for determining monoamine transporter uptake inhibition.
Experimental Workflow: Radioligand Binding Assay
References
- 1. This compound (NEB) [benchchem.com]
- 2. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 4. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
N-Ethylbuphedrone vs. pentedrone neurotoxicity comparison
A Comparative Analysis of the Neurotoxicity of N-Ethylbuphedrone and Pentedrone (B609907)
Introduction
This compound (NEB) and pentedrone are synthetic cathinones, a class of psychoactive substances that have emerged as drugs of abuse. Their structural similarity to amphetamines underlies their stimulant effects, which are primarily mediated by their interaction with monoamine transporters in the brain. This guide provides a comparative overview of the neurotoxicity of this compound and pentedrone, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative data on the neurotoxic effects of this compound and pentedrone from various in vitro and in vivo studies.
| Parameter | This compound (NEB) | Pentedrone | Source |
| Dopamine (B1211576) Transporter (DAT) Inhibition (IC₅₀) | 100.8 ± 12.1 nM | Low micromolar range | [1] |
| Serotonin (B10506) Transporter (SERT) Inhibition (IC₅₀) | >10,000 nM | 16 µM | [1] |
| Norepinephrine Transporter (NET) Inhibition (IC₅₀) | Not explicitly found | Low micromolar range | [2] |
| Cytotoxicity (Cell Viability) | Loss of viability in human neuronal cell lines at 100 µM (study on related compounds) | EC₅₀ (hepatotoxicity): 0.66 mM (in primary cultured rat hepatocytes) | [3][4] |
| Oxidative Stress | Data not specifically found for NEB. Related cathinones show increased ROS. | S-(+)-pentedrone is the most oxidative enantiomer. Increased ROS and RNS production at 2.0 mM and 3.0 mM in SH-SY5Y cells. | [5] |
| Apoptosis | Related compound buphedrone (B1655700) caused early apoptosis in human nerve cell lines. | Apoptotic cell death signs observed in differentiated SH-SY5Y cells. | [3][6] |
| Effects on Dopamine Levels | Repeated administration of the related N-ethyl-pentedrone (NEPD) decreased striatal dopamine in mice. | Increased mRNA expression of dopamine receptors and transporter in PC-12 cells. | [7][8] |
Experimental Protocols
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells (Pentedrone)
A study investigating the enantioselectivity of pentedrone's neurotoxicity utilized the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.
-
Cell Culture: SH-SY5Y cells were cultured in a controlled environment.
-
Exposure: Cells were exposed to various concentrations of pentedrone enantiomers (S-(+)-pentedrone and R-(-)-pentedrone) for 24 hours.
-
Cytotoxicity Assay: The MTT assay was used to measure cell viability and determine the EC₂₀ and EC₅₀ values.
-
Oxidative Stress Assessment: The production of reactive oxygen and nitrogen species (ROS and RNS) was quantified using fluorescent probes at the predetermined EC₂₀ and EC₅₀ concentrations.[5]
Monoamine Transporter Inhibition Assay (this compound)
The inhibitory effects of this compound on monoamine transporters were evaluated using human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
-
Cell Culture: HEK293 cells expressing either hDAT or hSERT were maintained in appropriate culture conditions.
-
Uptake Inhibition Assay: The ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) was measured.
-
Data Analysis: The concentration of this compound that inhibited 50% of the transporter activity (IC₅₀) was calculated from concentration-response curves.[1]
Signaling Pathways and Experimental Workflows
Synthetic Cathinone-Induced Neurotoxicity Pathway
Synthetic cathinones like this compound and pentedrone primarily exert their neurotoxic effects by disrupting monoaminergic systems. The following diagram illustrates a generalized signaling pathway leading to neuronal damage.
Caption: General signaling pathway of synthetic cathinone neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram outlines a typical experimental workflow for evaluating the neurotoxicity of compounds like this compound and pentedrone in a neuronal cell line model.
Caption: Workflow for in vitro neurotoxicity assessment.
Conclusion
The available data suggests that both this compound and pentedrone exhibit neurotoxic potential, primarily through their interaction with the dopamine transporter and the subsequent induction of oxidative stress and apoptosis. This compound appears to be a more potent and selective dopamine reuptake inhibitor, which may imply a higher abuse liability. Pentedrone has been shown to induce oxidative stress and cytotoxicity in neuronal cell models. Further direct comparative studies are necessary to definitively delineate the relative neurotoxicity of these two compounds. The provided experimental frameworks can serve as a basis for such future investigations.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 3. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Analysis of the Metabolic Fates of N-Ethylbuphedrone and Its Analogs
This guide provides a detailed comparison of the metabolic pathways of N-Ethylbuphedrone (NEB) and its structurally related synthetic cathinones, including buphedrone, mephedrone (B570743), and methylone. Understanding the biotransformation of these novel psychoactive substances (NPS) is critical for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic analysis. This document summarizes the primary metabolic reactions, presents available quantitative data, details common experimental protocols, and visualizes key pathways and workflows.
The metabolism of synthetic cathinones is a complex process designed to convert these compounds into more water-soluble forms for excretion, primarily occurring in the liver.[1] This biotransformation is generally divided into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups through oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility.[1] The specific pathways can vary significantly based on the chemical structure of each cathinone (B1664624) analog.
Phase I and Phase II Metabolic Pathways
Synthetic cathinones undergo several key metabolic transformations. The major Phase I metabolic pathways include β-ketone reduction, N-dealkylation, and hydroxylation of the aromatic ring or alkyl side chain.[1][2][3] For compounds containing a methylenedioxy ring, such as methylone, demethylenation is also a primary route.[4][5] Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most commonly glucuronidation and sulfation, to facilitate their elimination from the body.[3][6]
Comparative Data on Metabolic Pathways
The metabolic profiles of this compound and its analogs show both similarities and distinct differences depending on their structural substitutions. While comprehensive quantitative data is sparse, existing studies allow for a qualitative and semi-quantitative comparison.
Table 1: Comparison of Primary Metabolic Pathways for this compound and Analogs
| Compound | N-Dealkylation | β-Ketone Reduction | Aromatic/Alkyl Hydroxylation | Other Major Pathways | Primary Conjugation (Phase II) |
| This compound (NEB) | Yes | Yes | Yes | - | Glucuronidation |
| Buphedrone | Yes (N-Demethylation) | Yes | Yes | - | Glucuronidation, N-acetylation |
| Mephedrone | Yes (N-Demethylation) | Yes | Yes (Tolyl oxidation) | Dicarboxylic acid conjugation[7] | Glucuronidation |
| Methylone | Yes (N-Demethylation) | Yes | Yes | Demethylenation followed by O-methylation[4][5] | Glucuronidation, Sulfation |
Data compiled from multiple sources indicating observed pathways.[5][6][8]
Table 2: Quantitative Metabolic Data from In Vivo and In Vitro Studies
| Compound | Model System | Measured Parameter | Value |
| N-Ethylhexedrone (NEH) | Mouse (in vivo) | Urinary Concentration (Parent Drug) | 58.3 ± 14.4 µg/mL |
| Urinary Concentration (N-dealkylated metabolite) | ~80 µg/mL | ||
| Buphedrone | Mouse (in vivo) | Urinary Concentration (Parent Drug) | 146.2 ± 14.9 µg/mL |
| Urinary Concentration (N-dealkylated metabolite) | ~80 µg/mL | ||
| N-Ethylpentedrone (NEP) | Human Liver Microsomes (in vitro) | Half-life (t½) | 770 min |
| Intrinsic Clearance (Cl_int_) | 3.6 µL/min/mg | ||
| N-Ethylpentedrone (NEP) | Rat Liver Microsomes (in vitro) | Half-life (t½) | 12.1 min |
| Intrinsic Clearance (Cl_int_) | 229 µL/min/mg |
Data for NEH and Buphedrone from an in vivo mouse study where drugs were administered intraperitoneally at 64 mg/kg.[6][9] Data for NEP from an in vitro study with liver microsomes.[10] Note: N-Ethylhexedrone and N-Ethylpentedrone are structurally similar analogs of this compound.
Metabolic Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the generalized metabolic pathways for this compound and a typical experimental workflow used to study the metabolism of synthetic cathinones.
Caption: Phase I and Phase II metabolic pathways of this compound (NEB).
Caption: Experimental workflow for synthetic cathinone metabolism studies.
Experimental Protocols
The identification and quantification of metabolites of this compound and its analogs rely on established in vitro and in vivo methodologies.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to investigate Phase I metabolism mediated primarily by cytochrome P450 (CYP450) enzymes.[11][12]
-
Preparation of Incubation Mixture: A typical incubation mixture is prepared in a microcentrifuge tube and contains:
-
Pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
The test compound (e.g., this compound) dissolved in a suitable solvent like methanol, at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
-
Initiation of Reaction: The mixture is pre-incubated at 37°C for approximately 5 minutes. The metabolic reaction is initiated by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes) to a final concentration of around 1 mM.
-
Incubation and Termination: The reaction is allowed to proceed at 37°C in a shaking water bath. Aliquots may be removed at various time points (e.g., 0, 15, 30, 60 minutes) to study the reaction kinetics. The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile (B52724) or methanol, which precipitates the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then transferred to a new tube for analysis.
-
Phase II Analysis (Optional): To study glucuronidation, the protocol can be modified to include Uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor.[4]
In Vivo Metabolism using Animal Models
This protocol provides a more comprehensive view of metabolism, accounting for absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[1][6]
-
Animal Dosing: The compound of interest (e.g., this compound) is administered to laboratory animals, commonly male Wistar rats or mice.[6][13] The administration route can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), with the dose selected based on previous toxicological or pharmacological studies.[6]
-
Sample Collection: Following administration, biological samples are collected over a specified period. Urine and feces are often collected over 24 hours using metabolic cages. Blood samples can be drawn at multiple time points to determine pharmacokinetic parameters.
-
Sample Preparation:
-
Urine: Samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites back to their Phase I forms, allowing for total metabolite quantification. Samples are then prepared for analysis via dilution or extraction.
-
Plasma/Blood: Proteins are precipitated using an organic solvent (e.g., acetonitrile). The sample is centrifuged, and the supernatant is collected.
-
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to clean up the sample and concentrate the analytes (parent drug and metabolites) before instrumental analysis.
Analytical Instrumentation
Both in vitro and in vivo studies heavily rely on mass spectrometry for the detection and structural elucidation of metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique, offering high sensitivity and selectivity for quantifying known metabolites and identifying unknown ones through fragmentation patterns.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, though it often requires chemical derivatization of the analytes to increase their volatility.[5][8]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, which are crucial for determining the elemental composition of novel metabolites.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of Synthetic Cathinones | Semantic Scholar [semanticscholar.org]
- 4. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound (NEB) [benchchem.com]
N-Ethylbuphedrone versus other synthetic cathinones: a potency comparison
A Comparative Guide to the Potency of N-Ethylbuphedrone and Other Synthetic Cathinones
This guide provides a detailed comparison of the in vitro potency of this compound (NEB) against other prominent synthetic cathinones, namely Mephedrone, Methylone, and 3,4-Methylenedioxypyrovalerone (MDPV). The primary focus is on their inhibitory effects on the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), which are central to their psychoactive effects.
Introduction to Synthetic Cathinones
Synthetic cathinones are a class of novel psychoactive substances (NPS) structurally related to cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] These compounds, often referred to as "bath salts," primarily act as inhibitors or substrates at monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[2][3] The specific affinity and selectivity for these transporters determine the unique pharmacological profile and abuse potential of each compound.[2] this compound (NEB), chemically known as 2-(ethylamino)-1-phenylbutan-1-one, is a synthetic cathinone that has garnered significant research interest due to its potent activity at the dopamine transporter.[1]
Mechanism of Action at Monoamine Transporters
The principal mechanism of action for this compound and related synthetic cathinones is the inhibition of monoamine reuptake from the synaptic cleft. By binding to and blocking DAT, SERT, and NET, these substances prevent the removal of neurotransmitters, thereby prolonging their signaling effects at postsynaptic receptors.[4] The potency and selectivity of a particular cathinone for these transporters dictate its stimulant, entactogenic, or mixed properties.
Caption: Monoamine reuptake inhibition by this compound at the synapse.
Potency Comparison at Monoamine Transporters
The inhibitory potency of synthetic cathinones is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. The following table summarizes the in vitro IC50 values for this compound and other selected synthetic cathinones at the human dopamine, serotonin, and norepinephrine transporters.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio |
| This compound (NEB) | 305[1] | >10,000[5] | - | >32.8[5] |
| Mephedrone (4-MMC) | 130[2] | 240[2] | 40[2] | 0.54 |
| Methylone | 210[2] | 210[2] | 260[2] | 1.0 |
| MDPV | 4.85[2] | >10,000[2] | 16.84[2] | >2061 |
Note: A higher DAT/SERT selectivity ratio indicates a greater preference for the dopamine transporter over the serotonin transporter, which is often associated with a higher potential for abuse.[1]
Experimental Protocols
The quantitative data presented are derived from in vitro neurotransmitter uptake inhibition assays. Understanding the methodology is crucial for interpreting these results.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the specific human monoamine transporter.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells are chosen for their robustness and ease of transfection.
-
The cells are then transiently or stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[1][4]
-
Transfected cells are plated into 96-well plates and grown to form a monolayer.[6]
2. Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with an assay buffer.[4]
-
The cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.[7]
-
A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT assays) is added to initiate the uptake reaction.[4][7]
-
The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).[8]
3. Termination and Lysis:
-
The uptake reaction is rapidly terminated by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.[4]
-
The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH) to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.[4]
4. Quantification and Data Analysis:
-
The cell lysate is transferred to scintillation vials, scintillation fluid is added, and the amount of radioactivity is measured using a scintillation counter.[4]
-
Non-specific uptake is determined in the presence of a known potent inhibitor for the respective transporter.[7]
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.[4]
-
The concentration of the test compound that reduces the specific uptake by 50% (IC50) is determined by fitting the data to a dose-response curve.[7]
Caption: Workflow for monoamine transporter uptake inhibition assay.
Conclusion
The in vitro data clearly demonstrate that this compound is a potent inhibitor of the dopamine transporter, with a potency comparable to other well-known synthetic cathinones like Mephedrone and Methylone. However, it is significantly less potent than MDPV at the dopamine transporter. A key characteristic of this compound is its high selectivity for the dopamine transporter over the serotonin transporter, a pharmacological profile that is often associated with a high abuse liability.[1] This comparative guide provides essential data for researchers in the fields of pharmacology, toxicology, and drug development, aiding in the characterization and understanding of this class of psychoactive substances.
References
- 1. This compound (NEB) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (hydrochloride) | Benchchem [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Inter-Laboratory Validation of N-Ethylbuphedrone Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-Ethylbuphedrone and structurally similar synthetic cathinones. In the absence of a direct inter-laboratory validation study for this compound, this document synthesizes available data from validated methods for analogous compounds, offering a valuable reference for laboratories involved in the analysis of novel psychoactive substances (NPS). The information presented is based on established analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and adheres to the principles of analytical method validation outlined by international guidelines.
Quantitative Data Summary
The performance of analytical methods is critical for the accurate quantification of substances. The following table summarizes validation parameters for the analysis of synthetic cathinones, providing a benchmark for what can be expected from these methods. Data for N-Ethyl Pentedrone (NEP) and N-Ethyl Hexedrone (NEH), which are structurally similar to this compound, are included from a validated GC-MS/MS method.[1][2] Additionally, general performance characteristics for LC-MS/MS methods for synthetic cathinone (B1664624) analysis are presented based on available literature.[3][4]
Table 1: Comparison of Validation Parameters for Synthetic Cathinone Quantification
| Parameter | GC-MS/MS (for NEP and NEH in Oral Fluid)[1][2] | LC-MS/MS (General for Synthetic Cathinones in Urine/Blood)[3][4] |
| Limit of Detection (LOD) | 0.8 - 1.5 ng/mL | Typically in the range of 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.5 - 5.0 ng/mL | Typically in the range of 0.25 - 5.0 ng/mL[3][4] |
| Linearity (R²) | ≥ 0.990 | Generally ≥ 0.99 |
| Precision (%RSD) | Intra-day and Inter-day < 15% | Typically < 15% |
| Accuracy (%Recovery) | 85 - 115% | Typically within 80 - 120% |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable quantification. Below are representative methodologies for GC-MS/MS and LC-MS/MS analysis of synthetic cathinones.
1. GC-MS/MS Method for N-Ethyl Pentedrone and N-Ethyl Hexedrone [1][2]
-
Sample Preparation (Oral Fluid):
-
To 200 µL of oral fluid, add an internal standard (e.g., methylone-d3).
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) after alkalinization with an ammonium (B1175870) hydrogen carbonate buffer.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue with pentafluoropropionic anhydride (B1165640) (PFPA) to improve chromatographic performance and sensitivity.
-
Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
2. LC-MS/MS Method for Synthetic Cathinones [3][4]
-
Sample Preparation (Urine/Blood):
-
To 1 mL of urine or blood, add an internal standard mix (e.g., deuterated analogs).
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration. A mixed-mode cation exchange cartridge is often suitable.
-
Wash the cartridge with appropriate solvents (e.g., water, acidic buffer, methanol).
-
Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: Quadrupole/Time-of-Flight (Q/TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan for screening and product ion scan or MRM for quantification.
-
Visualizing Inter-Laboratory Validation and Method Comparison
To facilitate the understanding of complex workflows and comparisons, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for an inter-laboratory validation study.
Caption: Key performance characteristics of GC-MS/MS and LC-MS/MS.
References
- 1. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Confirmation of N-Ethylbuphedrone Using High-Resolution Mass Spectrometry
N-Ethylbuphedrone (NEB) is a synthetic cathinone, a class of new psychoactive substances (NPS) that poses significant challenges for forensic and clinical laboratories.[1][2] Unambiguous identification is critical for toxicological analysis, forensic casework, and understanding its pharmacological profile. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a gold standard for the definitive confirmation of such compounds due to its exceptional sensitivity and specificity.[3][4]
This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in method selection and application.
Comparison of Analytical Techniques
The accurate identification of this compound can be approached with several analytical techniques, each with distinct advantages and limitations. High-Resolution Mass Spectrometry offers unparalleled specificity and sensitivity, making it the preferred method for confirmation.
| Technique | Specificity / Selectivity | Sensitivity (Typical LOD) | Quantitative Capability | Common Application |
| LC-HRMS | Very High | 0.25 - 5 ng/mL[3][5] | Excellent | Confirmatory analysis, metabolite identification, and quantification in complex biological matrices.[6] |
| GC-MS | High | ~10 ng/mL[7] | Good | Routine screening and confirmation, but may require chemical derivatization for improved stability and chromatography.[7][8] |
| HPLC-DAD | Moderate | ~100 ng/mL[9] | Good | Quantitative analysis when high sensitivity is not required; often used as a preliminary or screening technique.[1] |
Quantitative Data for this compound (NEB)
Accurate mass measurements obtained via HRMS are fundamental to the confident identification of this compound, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments further confirm the structure through characteristic fragmentation patterns.
| Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | [2][10] |
| Exact Mass [M] | 191.131014 Da | [10][11] |
| Protonated Adduct [M+H]⁺ | 192.13829 Da | [11] |
| Key Fragment Ions (m/z) from MS/MS | 164.1277 (Loss of C₂H₄) 135.0808 (Loss of C₂H₄N-CH₂) 105.0335 (Benzoyl ion) 86.0964 (Iminium ion) | [12][13] |
Experimental Protocol: Confirmation by LC-HRMS
This protocol outlines a typical workflow for the confirmation and quantification of this compound in a urine matrix using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate NEB from the urine matrix while removing interferences.[14]
-
Procedure:
-
To 1 mL of urine, add an internal standard (e.g., this compound-d5).
-
Pre-condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution (pH 6).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol) to remove interfering substances.
-
Elute the analyte using a basic organic solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[15]
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate NEB from other components in the extract before introduction to the mass spectrometer.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Injection Volume: 5 µL.
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To detect, identify, and confirm NEB based on its accurate mass and fragmentation spectrum.
-
Parameters:
-
Instrument: Orbitrap-based mass spectrometer (e.g., Q Exactive™).[10][11]
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
Full Scan Mode:
-
Resolution: 70,000 FWHM.
-
Scan Range: 100-500 m/z.
-
Maximum Injection Time: 100 ms.
-
-
Data-Dependent MS/MS (dd-MS²) Mode:
-
Resolution: 17,500 FWHM.
-
Isolation Window: 1.5 m/z.
-
Collision Energy: Stepped Normalized Collision Energy (NCE) at 15, 30, 45.
-
Confirmation Criteria: Mass accuracy of the precursor and fragment ions within 5 ppm; retention time match to a certified reference standard.
-
-
Workflow Visualization
The logical process for confirming this compound using LC-HRMS is depicted below. The workflow ensures a systematic and robust approach from sample receipt to final data interpretation.
References
- 1. This compound (NEB) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H17NO | CID 20326296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fatal intoxication with N-ethylpentylone: a case report and method for determining N-ethylpentylone in biological material | springermedizin.de [springermedizin.de]
- 16. elar.urfu.ru [elar.urfu.ru]
Validating a Quantitative Method for N-Ethylbuphedrone in Post-Mortem Specimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated quantitative methods for the determination of N-Ethylbuphedrone (NEB) in post-mortem specimens. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for the sensitive and specific quantification of novel psychoactive substances (NPS) in complex biological matrices. We will compare different sample preparation techniques and present key validation parameters to assist researchers in selecting and implementing a suitable method.
Methodology Comparison
The accurate quantification of this compound in post-mortem specimens is crucial for forensic toxicology investigations. The choice of analytical method, particularly the sample preparation step, can significantly impact the reliability and efficiency of the analysis. Below, we compare three common extraction techniques coupled with LC-MS/MS analysis.
Table 1: Comparison of Quantitative Performance of LC-MS/MS Methods for this compound
| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Linearity (R²) | > 0.99[1][2] | > 0.99 | > 0.99[3] |
| Limit of Detection (LOD) | 1 ng/mL[1][2] | 0.1 ng/mL[4] | 0.4 - 16 ng/mL (analyte dependent)[3] |
| Limit of Quantification (LOQ) | 1 ng/mL[1][2] | 0.5 ng/mL[4] | 0.4 - 16 ng/mL (analyte dependent)[3] |
| Precision (%CV) | < 20%[1][2] | Intra-run: 2.2-6.6%, Inter-run: 1.6-7.7%[4] | < 16%[5] |
| Accuracy/Bias (%) | < 20%[1][2] | 96.5 - 103.1%[4] | -12.8% to 19.8%[5] |
| Extraction Efficiency (%) | 84.9 - 91.5%[1][2] | Not explicitly stated, but compensated by internal standard[4] | Not explicitly stated |
| Matrix Effect (%) | -5.1 to 13.3%[1][2] | Observed but compensated by internal standard[4] | Significant ionization suppression or enhancement (>25%) for some analytes[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of any quantitative method. Below are representative protocols for the three compared sample preparation techniques.
Method 1: Solid-Phase Extraction (SPE) Protocol
This method is widely used for its ability to provide clean extracts and high recovery rates.
-
Sample Pre-treatment: To 0.25 mL of post-mortem whole blood, add an internal standard solution.[1][2]
-
Extraction: Perform a mixed-mode cation exchange solid-phase extraction.[1][2]
-
Washing: Wash the SPE cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and cost-effective extraction technique.
-
Sample Preparation: To a sample of post-mortem blood, add an internal standard.[4]
-
pH Adjustment: Adjust the pH of the sample to 10.2 to ensure the analyte is in its non-ionized form.[4]
-
Extraction: Add an organic solvent mixture (e.g., hexane:ethyl acetate) and vortex to facilitate the transfer of the analyte into the organic phase.[4]
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Method 3: QuEChERS Protocol
The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps.
-
Sample Hydration: To 500 µL of biological fluid (e.g., blood or urine), add 2 mL of a water/acetonitrile (1:1) mixture.[3]
-
Salting Out: Add 500 mg of an anhydrous MgSO4/NaOAc (4:1) mixture to induce phase separation.[3]
-
Extraction and Clean-up: Vigorously shake and centrifuge the sample. The supernatant is then subjected to a dispersive SPE clean-up step by adding 25 mg of primary secondary amine and 75 mg of anhydrous MgSO4.[3]
-
Analysis: After centrifugation, the supernatant is ready for direct injection or can be evaporated and reconstituted for LC-MS/MS analysis.[3]
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the sample preparation and analysis processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toxicologia.unb.br [toxicologia.unb.br]
- 4. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of N-Ethylbuphedrone and Cocaine Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the synthetic cathinone (B1664624) N-Ethylbuphedrone (NEB) and the tropane (B1204802) alkaloid cocaine. The information presented is collated from in vitro experimental data to offer an objective overview for research and drug development purposes.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and cocaine at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. These values are crucial indicators of the potency and selectivity of these compounds.
| Compound | Transporter | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| This compound (NEB) | DAT | 0.198 (±0.019) | 0.305 (±0.025) | |
| SERT | 90.07 (±6.13) | 51.20 (±1.51) | ||
| NET | Data not available | Data not available | ||
| Cocaine | DAT | 0.307 (±0.04) | 0.238 (±0.016) | |
| SERT | 0.56 (±0.04) | 2.01 (±0.28) | ||
| NET | 0.48 | Not Reported | [1] |
Note on this compound NET Affinity: While specific quantitative data for the binding affinity of this compound at the norepinephrine transporter (NET) were not available in the reviewed literature, it is suggested that for many synthetic cathinones, the potency at NET is in a similar range to their potency at DAT. One source qualitatively describes NEB as a potent inhibitor of dopamine and, to a lesser extent, norepinephrine reuptake.
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro radioligand competition binding assays. A detailed, generalized methodology for such an experiment is provided below.
Radioligand Competition Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound or cocaine) for a specific receptor or transporter.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Once confluent, the cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the transporters of interest.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
The cell membrane preparation at a specific protein concentration.
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known ligand that saturates the transporters.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The half-maximal inhibitory concentration (IC₅₀) is determined from the resulting sigmoidal curve. This is the concentration of the test compound that displaces 50% of the radioligand binding.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.
Mandatory Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Mechanism of monoamine transporter inhibition by NEB and cocaine.
References
Head-to-Head Comparison: N-Ethylbuphedrone (NEB) vs. 4-Methylethcathinone (4-MEC) - A Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the pharmacological effects of two synthetic cathinones, N-Ethylbuphedrone (NEB) and 4-Methylethcathinone (4-MEC). The information presented is collated from preclinical studies and is intended for research and drug development purposes.
At a Glance: Key Pharmacological Differences
| Feature | This compound (NEB) | 4-Methylethcathinone (4-MEC) |
| Primary Mechanism | Primarily a dopamine (B1211576) reuptake inhibitor.[1] | Mixed dopamine and serotonin (B10506) reuptake inhibitor/releaser. |
| DAT Affinity (IC50) | High (approx. 305-358 nM).[1] | Moderate (approx. 800 nM in rat synaptosomes; 3.9 µM in HEK cells).[2] |
| SERT Affinity (IC50) | Very low (>10,000 nM).[1] | Moderate (approx. 500 nM in rat synaptosomes; 10.9 µM in HEK cells).[2] |
| In Vivo Effects | Expected to be primarily psychostimulant. | Mixed psychostimulant and entactogenic-like effects. |
In Vitro Pharmacological Profile: Monoamine Transporter Interactions
The primary molecular targets of both NEB and 4-MEC are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Their differential affinities for these transporters largely dictate their distinct pharmacological profiles.
Data Summary: Monoamine Transporter Inhibition
| Compound | Transporter | IC50 Value | Species/System | Reference |
| This compound (NEB) | hDAT | ~305 nM | HEK293 cells | [1] |
| hDAT | 358.30 nM | HEK293 cells | ||
| hSERT | >10,000 nM | HEK293 cells | ||
| hNET | Not explicitly reported, but potency is suggested to be in a similar range to DAT for some cathinones.[3] | - | ||
| 4-Methylethcathinone (4-MEC) | DAT | ~800 nM | Rat brain synaptosomes | [2] |
| SERT | ~500 nM | Rat brain synaptosomes | [2] | |
| hDAT | 3.9 µM | HEK293 cells | [2] | |
| hSERT | 10.9 µM | HEK293 cells | [2] | |
| NET | 2230 nM | HEK 293 cells | [4] |
Interpretation:
This compound displays a high affinity and selectivity for the dopamine transporter (DAT) with negligible interaction with the serotonin transporter (SERT).[1] This profile is characteristic of a classical psychostimulant. In contrast, 4-MEC demonstrates a more mixed profile, with affinity for both DAT and SERT.[2] Notably, in rat brain synaptosomes, its potency at SERT is slightly higher than at DAT. This dual action suggests that 4-MEC may exhibit a combination of stimulant and serotonin-related (entactogenic) effects.
In Vivo Pharmacological Effects: Locomotor Activity and Reward
Animal models are crucial for understanding the behavioral pharmacology of these compounds. Locomotor activity is a proxy for stimulant effects, while conditioned place preference (CPP) is used to assess rewarding properties. It is important to note that the following data are from separate studies and not from a direct head-to-head comparison, which may introduce variability due to different experimental conditions.
Data Summary: In Vivo Studies
| Compound | Assay | Species | Dose and Effect | Reference |
| This compound (NEB) | Locomotor Activity | Mice | Expected to induce psychostimulant effects. | [1] |
| Conditioned Place Preference | Mice | Expected to have rewarding properties. | [1] | |
| 4-Methylethcathinone (4-MEC) | Locomotor Activity | Rats | 30 mg/kg (i.p.) significantly increased locomotor activity. | [5][6] |
| Conditioned Place Preference | Rats | 10 mg/kg induced significant CPP. | [5][6] |
Interpretation:
The available data for 4-MEC shows that it increases locomotor activity and has rewarding properties in rats.[5][6] While specific in vivo data for NEB from comparative studies is limited, its potent and selective DAT inhibition strongly suggests it would produce robust psychostimulant and rewarding effects.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by NEB and 4-MEC, and a typical experimental workflow for their comparison.
Caption: Proposed signaling pathway of this compound (NEB).
Caption: Proposed signaling pathway of 4-Methylethcathinone (4-MEC).
Caption: Experimental workflow for pharmacological comparison.
Experimental Protocols
1. In Vitro Monoamine Transporter Uptake Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds at DAT, SERT, and NET.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Reagents:
-
Test compounds (this compound, 4-MEC) dissolved in appropriate vehicle (e.g., DMSO).
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
-
Procedure:
-
HEK293 cells are cultured to confluence in 96-well plates.
-
On the day of the assay, cells are washed with assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Uptake is initiated by adding the radiolabeled substrate to each well.
-
The uptake reaction is allowed to proceed for a short period (e.g., 1-10 minutes).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled substrate.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
2. In Vivo Locomotor Activity Assay
-
Objective: To assess the stimulant effects of test compounds on spontaneous motor activity.
-
Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
On the test day, animals are administered the test compound (e.g., this compound or 4-MEC) or vehicle via a specified route (e.g., intraperitoneal injection, i.p.).
-
Immediately after injection, animals are placed in the center of the open-field arena.
-
Locomotor activity is recorded for a defined period (e.g., 60-120 minutes).
-
Data are typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.
-
Total distance traveled, number of horizontal and vertical beam breaks are common parameters for analysis.
-
3. In Vivo Conditioned Place Preference (CPP) Assay
-
Objective: To evaluate the rewarding or aversive properties of a test compound.
-
Animals: Male rodents (e.g., Sprague-Dawley rats).
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of the test compound and vehicle.
-
On drug conditioning days, animals are injected with the test compound and immediately confined to one of the compartments (e.g., the initially non-preferred compartment).
-
On vehicle conditioning days, animals are injected with the vehicle and confined to the opposite compartment.
-
-
Post-conditioning (Test): After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Conclusion
This compound and 4-Methylethcathinone, while both synthetic cathinones, exhibit distinct pharmacological profiles. NEB acts as a potent and selective dopamine reuptake inhibitor, suggesting a pharmacological profile similar to traditional psychostimulants. In contrast, 4-MEC has a more mixed action on both dopamine and serotonin transporters, which may result in a combination of psychostimulant and entactogenic-like effects. Further direct comparative studies are warranted to fully elucidate the nuances of their in vivo effects and potential for abuse. The experimental protocols provided herein offer a standardized framework for conducting such comparative research.
References
- 1. This compound (NEB) [benchchem.com]
- 2. ‘Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 5. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
